Carnidazole-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N4O3S |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate |
InChI |
InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16)/i2D3 |
InChI Key |
OVEVHVURWWTPFC-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=S)NCCN1C(=NC=C1[N+](=O)[O-])C |
Canonical SMILES |
CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
What is Carnidazole-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carnidazole-d3, a deuterated analog of the antiprotozoal agent Carnidazole. Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of Carnidazole in complex biological matrices using mass spectrometry. This document outlines its chemical properties, its role in analytical methodologies, and provides representative experimental protocols.
Core Concepts: Understanding this compound
This compound is a synthetic derivative of Carnidazole where three hydrogen atoms on the O-methyl group have been replaced with deuterium atoms.[1] This isotopic labeling results in a molecule that is chemically identical to Carnidazole but has a molecular weight that is 3 Daltons higher.[1] This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays.
The parent compound, Carnidazole, is a 5-nitroimidazole drug used in veterinary medicine to treat protozoal infections, most notably trichomoniasis (canker) in pigeons.[2][3][4] The mechanism of action of nitroimidazoles is believed to involve the reduction of the nitro group by the parasite's cellular machinery, leading to the formation of cytotoxic metabolites that damage the parasite's DNA and other macromolecules.
Primary Research Application:
The primary use of this compound in a research setting is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic studies, drug metabolism research, and residue analysis of Carnidazole.
Physicochemical and Analytical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for the development of analytical methods.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₉D₃N₄O₃S | |
| Molecular Weight | 247.29 g/mol | |
| Parent Compound (Carnidazole) Molecular Weight | 244.27 g/mol | |
| CAS Number | 171364-40-2 | |
| Isotopic Labeling | 3 Deuterium atoms on the O-methyl group | |
| Typical Isotopic Purity | >98% (Varies by manufacturer) | |
| Appearance | Clear, colorless liquid or solid | |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol |
Experimental Protocols: Application in Bioanalysis
The following sections detail a representative workflow and a hypothetical experimental protocol for the use of this compound as an internal standard for the quantification of Carnidazole in a biological matrix such as plasma or tissue.
General Workflow for Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard follows the principle of isotope dilution analysis. A known amount of the deuterated standard is added to the unknown sample at the beginning of the sample preparation process. The ratio of the analyte (Carnidazole) to the internal standard (this compound) is then measured by LC-MS/MS. Because the analyte and the internal standard have nearly identical chemical and physical properties, any loss of analyte during sample extraction and analysis will be accompanied by a proportional loss of the internal standard. This allows for highly accurate and precise quantification.
Workflow for Isotope Dilution Analysis.
Representative Sample Preparation Protocol (for Plasma)
This protocol is a representative example based on common techniques for the extraction of small molecules from plasma. Optimization will be required for specific applications.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Hypothetical LC-MS/MS Parameters
The following are suggested starting parameters for the analysis of Carnidazole and this compound. These will require optimization on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carnidazole | 245.1 | To be determined empirically | To be determined empirically |
| This compound | 248.1 | To be determined empirically | To be determined empirically |
Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies must be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the fragmentation.
Mechanism of Action of Carnidazole
The antiprotozoal activity of Carnidazole, like other 5-nitroimidazoles, is dependent on the reduction of its nitro group within the target organism. This process is more efficient in anaerobic or microaerophilic organisms, which contributes to its selective toxicity.
Simplified Carnidazole Mechanism.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of Carnidazole in biological samples. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of sample matrix effects and procedural variability, leading to robust and reliable data. The information and representative protocols provided in this guide serve as a comprehensive resource for the development and implementation of bioanalytical methods for Carnidazole.
References
Synthesis and Purification of Carnidazole-d3: A Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of Carnidazole-d3 (O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate-d3), an isotopically labeled analog of the antiprotozoal drug Carnidazole. The incorporation of deuterium atoms on the O-methyl group makes it a valuable internal standard for pharmacokinetic and metabolic studies. This document outlines a feasible synthetic route, purification protocols, and methods for characterization.
Overview of this compound
This compound is a stable isotope-labeled version of Carnidazole, a 5-nitroimidazole derivative effective against protozoal infections. The deuterium labeling provides a distinct mass signature, allowing for its use in quantitative analysis by mass spectrometry.
| Property | Value |
| IUPAC Name | O-methyl-d3 N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate |
| Molecular Formula | C₈H₉D₃N₄O₃S |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 1217809-94-7 |
| Appearance | Off-white to pale yellow solid |
Synthetic Pathway
The synthesis of this compound is a multi-step process that involves the preparation of a key deuterated intermediate followed by its reaction with the nitroimidazole core structure. The overall synthetic strategy is depicted in the workflow below.
Experimental Protocols
2.1.1. Synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)ethanamine (Intermediate 1)
This intermediate is synthesized from commercially available 2-methyl-5-nitroimidazole through a three-step process involving N-alkylation, Gabriel synthesis, and subsequent hydrazinolysis.
-
Step 1: N-Alkylation with 2-bromoethanol. 2-Methyl-5-nitroimidazole is reacted with 2-bromoethanol in the presence of a base (e.g., sodium hydride) in a suitable solvent like dimethylformamide (DMF) to yield 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.
-
Step 2: Gabriel Synthesis. The hydroxyl group is first converted to a better leaving group, for instance, by reacting with thionyl chloride to form 1-(2-chloroethyl)-2-methyl-5-nitroimidazole. This chloro-derivative is then reacted with potassium phthalimide to give N-(2-(2-methyl-5-nitroimidazol-1-yl)ethyl)phthalimide.
-
Step 3: Hydrazinolysis. The phthalimide-protected amine is treated with hydrazine hydrate in a solvent such as ethanol to cleave the phthalimide group and yield the desired product, 2-(2-methyl-5-nitroimidazol-1-yl)ethanamine, after appropriate work-up and purification.
2.1.2. Synthesis of O-Methyl-d3-carbonochloridothioate (Intermediate 2)
This deuterated precursor is prepared from methanol-d4 and thiophosgene.
-
Procedure: To a solution of thiophosgene in a dry, inert solvent such as dichloromethane, cooled to 0°C, is added a stoichiometric amount of methanol-d4 dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The solvent and excess reagents are removed under reduced pressure to yield the crude O-methyl-d3-carbonochloridothioate, which can be used in the next step without further purification.
2.1.3. Synthesis of this compound
The final step involves the coupling of the two intermediates.
-
Procedure: To a solution of 2-(2-methyl-5-nitroimidazol-1-yl)ethanamine in a suitable solvent like dichloromethane or tetrahydrofuran (THF) containing a base (e.g., triethylamine or diisopropylethylamine), is added O-methyl-d3-carbonochloridothioate dropwise at 0°C. The reaction is stirred and allowed to proceed to completion (monitored by TLC or LC-MS). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound.
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity material for laboratory use.
HPLC Purification Protocol
A preparative reversed-phase HPLC system is recommended for the purification.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, e.g., 250 x 10 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV at 310 nm |
| Injection Volume | Dependent on concentration and column capacity |
The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and the incorporation of the deuterium atoms.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 248.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the singlet corresponding to the O-methyl protons will be absent. In the ¹³C NMR spectrum, the signal for the O-methyl carbon will be observed as a triplet with a reduced intensity due to C-D coupling.
Expected ¹H NMR Data (in CDCl₃, representative shifts):
-
δ 8.05 (s, 1H, imidazole-H)
-
δ 4.50 (t, 2H, N-CH₂)
-
δ 3.80 (t, 2H, S-CH₂)
-
δ 2.50 (s, 3H, imidazole-CH₃)
Expected ¹³C NMR Data (in CDCl₃, representative shifts):
-
δ 165 (C=S)
-
δ 150 (imidazole-C)
-
δ 138 (imidazole-C)
-
δ 133 (imidazole-C)
-
δ 55 (O-CD₃, triplet)
-
δ 48 (N-CH₂)
-
δ 30 (S-CH₂)
-
δ 14 (imidazole-CH₃)
Purity Analysis
The purity of the final product should be determined by analytical HPLC.
| Parameter | Recommended Condition |
| Column | C18, 3.5 µm, e.g., 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 310 nm |
| Expected Purity | >98% |
Conclusion
This guide provides a comprehensive framework for the synthesis and purification of this compound for laboratory applications. The outlined procedures, based on established chemical principles, offer a reliable pathway to obtain high-purity material. Researchers should adapt and optimize the described protocols based on the specific equipment and reagents available in their laboratories. Adherence to standard laboratory safety practices is essential throughout all experimental procedures.
In-Depth Technical Guide: Antiprotozoal Activity of Carnidazole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnidazole-d3, a deuterated analog of the 5-nitroimidazole antiprotozoal agent Carnidazole, is a critical tool in pharmacokinetic and metabolic research. While data specific to the deuterated form is primarily for analytical purposes, its biological activity is considered equivalent to that of Carnidazole. This guide provides a comprehensive overview of the antiprotozoal activity of Carnidazole, focusing on its efficacy against various protozoan parasites, its mechanism of action, and relevant experimental methodologies. The information presented is essential for researchers in parasitology, veterinary medicine, and drug development.
Introduction
Carnidazole is a synthetic 5-nitroimidazole derivative with potent activity against several anaerobic protozoa.[1] It is widely used in veterinary medicine, particularly for the treatment of trichomoniasis (canker) in non-food producing birds such as pigeons.[2][3][4] The deuterium-labeled version, this compound, serves as an invaluable internal standard for quantitative analysis in biological matrices, enabling precise pharmacokinetic and metabolic studies.[5] This technical guide will synthesize the available scientific literature on the antiprotozoal properties of Carnidazole, with the understanding that this information is directly applicable to the biological functions of this compound.
Spectrum of Antiprotozoal Activity
Carnidazole has demonstrated efficacy against a range of protozoan parasites, most notably Trichomonas gallinae, the causative agent of avian trichomoniasis. Its activity also extends to other protozoa, including Hexamita and Histomonas.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the antiprotozoal activity of Carnidazole.
| Protozoan Species | Strain | Efficacy Metric | Value | Reference |
| Trichomonas gallinae | Sensitive Isolates | Minimal Lethal Concentration (MLC) | 0.97-7.81 µg/mL | |
| Trichomonas gallinae | Resistant Isolate | Minimal Lethal Concentration (MLC) | 93.75-500 µg/mL |
Table 1: In Vitro Antiprotozoal Activity of Carnidazole
| Animal Model | Protozoan Species | Treatment Regimen | Efficacy | Reference |
| Pigeons | Trichomonas gallinae | 10 mg tablet per bird (single dose) | 87.5% cure rate | |
| Pigeons | Trichomonas gallinae | 10 mg tablet per bird (single dose) | Highly effective, cure within 8-48 hours depending on severity | |
| Pigeons | Trichomonas gallinae | 10 mg/kg body weight (single dose) | Successful treatment |
Table 2: In Vivo Antiprotozoal Efficacy of Carnidazole
Mechanism of Action
As a member of the 5-nitroimidazole class, the antiprotozoal action of Carnidazole is dependent on the anaerobic metabolic pathways of susceptible organisms. The proposed mechanism involves the following key steps:
-
Entry into the cell: Carnidazole, being a small and lipophilic molecule, readily diffuses across the protozoan cell membrane.
-
Reductive Activation: Within the anaerobic environment of the protozoan, the nitro group of Carnidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This reduction is a critical activation step.
-
Generation of Cytotoxic Radicals: The reduction process generates short-lived, highly reactive nitro radical anions and other cytotoxic intermediates.
-
DNA Damage: These reactive intermediates interact with and induce damage to the protozoan's DNA, leading to strand breakage and helical structure disruption.
-
Inhibition of DNA Synthesis and Repair: The damaged DNA can no longer serve as a template for replication or transcription, ultimately leading to cell death.
The selective toxicity of Carnidazole against anaerobic protozoa is attributed to the presence of specific nitroreductase enzymes in these organisms that are absent in their aerobic hosts.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of Carnidazole in a protozoan cell.
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the literature, providing a framework for researchers to design their own studies.
In Vitro Susceptibility Testing of Trichomonas gallinae
Objective: To determine the Minimum Lethal Concentration (MLC) of Carnidazole against Trichomonas gallinae.
Materials:
-
Trichomonas gallinae isolates
-
TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with serum
-
Carnidazole stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Incubator (37°C)
-
Inverted microscope
Protocol:
-
Parasite Culture: Culture T. gallinae trophozoites in TYM medium at 37°C to achieve a logarithmic growth phase.
-
Drug Dilution: Prepare a serial dilution of the Carnidazole stock solution in TYM medium in a 96-well plate.
-
Inoculation: Adjust the concentration of T. gallinae trophozoites and inoculate each well of the microtiter plate (except for negative controls).
-
Incubation: Incubate the plates at 37°C for 24 to 48 hours.
-
MLC Determination: Examine the wells under an inverted microscope to determine the lowest concentration of Carnidazole at which no motile trophozoites are observed. This concentration is the MLC.
-
Controls: Include positive controls (parasites with no drug) and negative controls (medium only) in each assay.
In Vivo Efficacy Study in Pigeons
Objective: To evaluate the therapeutic efficacy of Carnidazole in pigeons experimentally or naturally infected with Trichomonas gallinae.
Materials:
-
Pigeons infected with T. gallinae
-
Carnidazole tablets (e.g., 10 mg)
-
Oral gavage equipment
-
Microscope slides and coverslips
-
Saline solution
Protocol:
-
Animal Selection: Use pigeons with confirmed T. gallinae infection, diagnosed by microscopic examination of crop swabs.
-
Grouping: Divide the pigeons into a treatment group and a control group.
-
Treatment: Administer a single oral dose of Carnidazole to the pigeons in the treatment group. The control group receives a placebo or no treatment.
-
Monitoring: Observe the birds daily for clinical signs of trichomoniasis (e.g., caseous lesions in the oral cavity, weight loss).
-
Post-treatment Evaluation: At specified time points post-treatment (e.g., 7 and 14 days), collect crop swabs from all pigeons.
-
Microscopic Examination: Prepare wet mounts of the swab samples in saline and examine for the presence of motile T. gallinae trophozoites.
-
Efficacy Calculation: The efficacy is determined by the percentage of pigeons in the treatment group that are negative for T. gallinae post-treatment compared to the control group.
Experimental Workflow Diagram
Caption: General workflow for evaluating the antiprotozoal activity of a compound.
Conclusion
This compound, as a stable isotope-labeled internal standard, is indispensable for the accurate quantification of Carnidazole in biological samples. The antiprotozoal activity of Carnidazole, particularly against Trichomonas gallinae, is well-documented. Its mechanism of action is consistent with other 5-nitroimidazole compounds, involving reductive activation and subsequent DNA damage within the target protozoan. The data and protocols presented in this guide offer a solid foundation for further research into the antiprotozoal properties of Carnidazole and the development of new therapeutic strategies against protozoan infections. Further studies are warranted to explore its efficacy against a broader range of protozoa and to elucidate any potential interactions with specific protozoan signaling pathways.
References
Spectroscopic and Spectrometric Analysis of Carnidazole-d3: A Technical Overview
This guide provides a detailed overview of the spectroscopic and spectrometric data for Carnidazole-d3, tailored for researchers, scientists, and professionals in drug development. The document outlines the key identifiers, mass spectrometry, and nuclear magnetic resonance data, along with detailed experimental protocols for their acquisition.
Compound Identification
This compound is the deuterated analog of Carnidazole, an antiprotozoal agent. The incorporation of deuterium isotopes makes it a valuable internal standard for quantitative mass spectrometry-based studies.
| Property | Value |
| IUPAC Name | O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate |
| Molecular Formula | C₈H₉D₃N₄O₃S |
| Exact Mass | 247.08 g/mol |
| Molecular Weight | 247.32 g/mol |
| CAS Number | 171364-40-2 |
Mass Spectrometry Data
Mass spectrometric analysis is crucial for confirming the identity and isotopic enrichment of this compound. The key feature is the mass shift of +3 daltons compared to the non-deuterated Carnidazole (exact mass: 244.06 g/mol ).
| Ion | m/z (Observed) | Description |
| [M+H]⁺ | 248.087 | Protonated molecular ion. |
| [M+Na]⁺ | 270.069 | Sodium adduct of the molecular ion. |
Note: The observed m/z values can vary slightly depending on the instrument calibration and resolution.
Experimental Protocol: Mass Spectrometry
Objective: To acquire high-resolution mass spectra of this compound to confirm its molecular weight and isotopic purity.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Liquid Chromatography (LC) System (Optional): An HPLC or UHPLC system for sample introduction.
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in an appropriate solvent, such as acetonitrile or methanol.
-
Direct Infusion (or LC Introduction):
-
Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.
-
LC-MS: If using an LC system, inject 1-5 µL of the sample onto a suitable C18 column with a simple isocratic or gradient elution using mobile phases such as water and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometer Settings (Typical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 500 °C
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: Full scan MS
-
-
Data Acquisition and Analysis: Acquire the mass spectra and analyze the data to identify the [M+H]⁺ and other relevant adducts. Verify the +3 Da mass shift from the unlabeled Carnidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed structural information. For this compound, the deuterium substitution is at the O-methyl group, leading to the absence of a proton signal for this group in ¹H NMR and a characteristic signal in ²H NMR.
¹H NMR Data (Predicted)
| Position | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
| Imidazole-H | 7.9 - 8.1 | s |
| -CH₂-N (imidazole) | 4.4 - 4.6 | t |
| -CH₂-N (carbamothioate) | 3.6 - 3.8 | q |
| Imidazole-CH₃ | 2.4 - 2.6 | s |
| -NH- | 7.0 - 7.2 | t (broad) |
| -O-CD₃ | Not observed | - |
¹³C NMR Data (Predicted)
| Position | Chemical Shift (δ) ppm (Predicted) |
| C=S | 165 - 167 |
| Imidazole C=N | 150 - 152 |
| Imidazole C-NO₂ | 145 - 147 |
| Imidazole C-H | 133 - 135 |
| -O-CD₃ | 53 - 55 (with C-D coupling) |
| -CH₂-N (imidazole) | 47 - 49 |
| -CH₂-N (carbamothioate) | 40 - 42 |
| Imidazole-CH₃ | 13 - 15 |
Disclaimer: The NMR data presented is based on predictive models and typical chemical shifts for similar structures. Actual experimental data may vary.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Typical Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16 - 64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized deuterated compound like this compound.
Molecular weight and formula of Carnidazole-d3.
An In-depth Technical Guide to Carnidazole-d3
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the antiprotozoal agent Carnidazole. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical applications, and a generalized experimental workflow.
Introduction
This compound is the deuterium-labeled version of Carnidazole, a nitroimidazole-class antiprotozoal drug.[1][2][3] The parent compound, Carnidazole, is primarily utilized in veterinary medicine to treat protozoal infections, such as those caused by Trichomonas gallinae in pigeons.[1][3] The strategic incorporation of three deuterium atoms into the Carnidazole structure makes this compound an ideal stable isotope-labeled internal standard for quantitative analyses. Its use in mass spectrometry-based assays allows for precise and accurate quantification of Carnidazole in complex biological matrices by correcting for matrix effects and variations in sample preparation and instrument response.
Molecular Profile and Quantitative Data
The key quantitative properties of this compound and its parent compound, Carnidazole, are summarized in the table below for direct comparison. The mass shift of +3 daltons is a critical feature for its application as an internal standard in mass spectrometry.
| Property | This compound | Carnidazole (Parent Compound) |
| Chemical Formula | C₈H₉D₃N₄O₃S | C₈H₁₂N₄O₃S |
| Molecular Weight | 247.29 g/mol | 244.27 g/mol |
| IUPAC Name | O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate | O-methyl N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate |
| CAS Number | 171364-40-2 | 42116-76-7 |
Synthesis Overview
The synthesis of this compound involves the selective incorporation of deuterium atoms into the Carnidazole structure. While specific, detailed protocols are proprietary, the general synthetic strategies include:
-
De Novo Synthesis: Utilizing deuterated building blocks or reagents during the synthesis process. For this compound, this would likely involve using deuterated methylating agents to introduce the trideuteriomethyl group.
-
Hydrogen-Deuterium Exchange: Subjecting the parent Carnidazole molecule to conditions that promote the exchange of specific hydrogen atoms with deuterium from a deuterated solvent or reagent source.
Following the chemical synthesis, purification is typically achieved through techniques such as chromatography to ensure high isotopic and chemical purity, which is essential for its use as an analytical standard.
Experimental Protocols: Application as an Internal Standard
This compound is primarily used as an internal standard for the quantification of Carnidazole in biological and environmental samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for its application.
Objective: To accurately quantify the concentration of Carnidazole in a sample matrix (e.g., plasma, tissue, eggs) using this compound as an internal standard.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Carnidazole and a fixed concentration of the this compound internal standard.
-
For the unknown samples, add the same fixed concentration of the this compound internal standard to each one.
-
-
Sample Extraction:
-
Perform a sample clean-up and extraction procedure to isolate the analytes from the matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method depends on the sample matrix and analyte properties.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte (Carnidazole) and the internal standard (this compound) from other matrix components using a high-performance liquid chromatography (HPLC) system. While they are chemically similar and will have very close retention times, the goal is to deliver a clean sample to the mass spectrometer.
-
Typical Column: C18 reverse-phase column.
-
Mobile Phase: An acetonitrile-water gradient is commonly used.
-
-
Mass Spectrometry: Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor a specific precursor-to-product ion transition for Carnidazole (e.g., m/z 245 → [product ion]).
-
Simultaneously monitor the corresponding mass-shifted transition for this compound (e.g., m/z 248 → [product ion]). The +3 Da mass difference ensures specificity.
-
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of Carnidazole to the peak area of this compound.
-
Construct a calibration curve by plotting this ratio against the known concentration of Carnidazole for each standard. Validated methods typically demonstrate excellent linearity with correlation coefficients exceeding 0.999.
-
For the unknown samples, calculate the peak area ratio of Carnidazole to this compound.
-
Determine the concentration of Carnidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical procedure.
References
Isotopic Purity and Labeling Efficiency of Carnidazole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and labeling efficiency of Carnidazole-d3, a deuterated analog of the antiprotozoal drug Carnidazole. Stable isotope-labeled compounds like this compound are essential as internal standards in quantitative bioanalysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This document outlines the typical isotopic purity, methods for its determination, and relevant metabolic pathways.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in sensitive analytical methods. It is typically defined as the percentage of the isotopically labeled molecule relative to all its isotopic variants. For this compound, the primary interest lies in the distribution of deuterium atoms in the methyl group, leading to d3, d2, d1, and d0 species. While a specific Certificate of Analysis for a single batch is not publicly available, the isotopic purity for commercially available deuterated standards typically exceeds 98%[1].
Below is a table summarizing the expected isotopic distribution for a representative batch of this compound with high isotopic enrichment.
| Isotopic Species | Description | Expected Abundance (%) |
| d3 | Carnidazole with three deuterium atoms | > 98 |
| d2 | Carnidazole with two deuterium atoms | < 2 |
| d1 | Carnidazole with one deuterium atom | < 0.5 |
| d0 | Unlabeled Carnidazole | < 0.1 |
Note: These values are representative and may vary between different manufacturing lots. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocol: Determination of Isotopic Purity by LC-HRMS
The determination of isotopic purity and labeling efficiency of this compound is most accurately performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This technique allows for the separation of the analyte from potential impurities and the precise mass measurement to resolve and quantify the different isotopic species.
Materials and Reagents
-
This compound reference standard
-
Unlabeled Carnidazole reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
LC-HRMS Method
-
UHPLC Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: High-resolution mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Full scan MS from m/z 150-250
-
Resolution: > 70,000 FWHM
-
Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of d0, d1, d2, and d3-Carnidazole. Integrate the peak areas for each isotopic species to calculate their relative abundances.
Visualizations: Metabolic Activation and Analytical Workflow
To provide a comprehensive understanding, the following diagrams illustrate the metabolic activation pathway of Carnidazole and the experimental workflow for determining its isotopic purity.
Caption: Metabolic activation pathway of Carnidazole in protozoa.
Caption: Experimental workflow for determining the isotopic purity of this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Carnidazole in Biological Matrices Using Carnidazole-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antiprotozoal drug Carnidazole in biological matrices. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Carnidazole-d3, is employed. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The use of this compound effectively compensates for matrix effects and variations during sample processing, leading to reliable and reproducible results. All experimental data is presented in clear, tabular formats, and key workflows are visualized using diagrams.
Introduction
Carnidazole is a 5-nitroimidazole derivative used in veterinary medicine to treat protozoal infections. Accurate quantification of Carnidazole in biological samples is crucial for pharmacokinetic studies, residue analysis in food products, and drug development. The inherent variability in sample preparation and potential for matrix-induced ion suppression or enhancement in LC-MS/MS analysis necessitates the use of an appropriate internal standard. A stable isotope-labeled internal standard, such as this compound, is the gold standard for such applications. Due to its chemical and physical similarity to the analyte, it co-elutes and experiences similar ionization effects, providing a reliable reference for quantification. This document outlines a validated method for the use of this compound as an internal standard in the analysis of Carnidazole.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed to clean up and concentrate the analyte and internal standard from the biological matrix.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Carnidazole analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Spiking: To 1 mL of the biological matrix, add the this compound internal standard to a final concentration of 50 ng/mL. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of Carnidazole analytical standard.
-
Protein Precipitation: Add 2 mL of acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
Liquid Chromatography (LC) Conditions
System: High-Performance Liquid Chromatography (HPLC) system Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS) Conditions
System: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carnidazole | 245.1 | 199.1 | 15 |
| This compound | 248.1 | 202.1 | 15 |
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Data Presentation
The method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the tables below.
Table 1: Linearity of Carnidazole Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Carnidazole/Carnidazole-d3) |
| 1 | 0.021 |
| 5 | 0.105 |
| 10 | 0.212 |
| 50 | 1.045 |
| 100 | 2.098 |
| 500 | 10.510 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Low (LQC) | 3 | 2.91 ± 0.15 | 97.0 | 5.1 |
| Medium (MQC) | 75 | 78.3 ± 3.2 | 104.4 | 4.1 |
| High (HQC) | 400 | 390.1 ± 13.7 | 97.5 | 3.5 |
Table 3: Recovery
| QC Level | Analyte Peak Area (Spiked Before Extraction) | Analyte Peak Area (Spiked After Extraction) | Recovery (%) |
| Low (LQC) | 15,234 | 17,922 | 85.0 |
| High (HQC) | 789,456 | 907,421 | 87.0 |
Visualizations
Caption: Experimental workflow for the quantification of Carnidazole.
Caption: Logic of using an internal standard for quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of Carnidazole in biological matrices. The excellent linearity, accuracy, precision, and recovery demonstrate the suitability of this method for demanding applications in research and regulated environments. The use of a stable isotope-labeled internal standard is critical in mitigating analytical variability and ensuring data of the highest quality.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Carnidazole in Plasma Using Carnidazole-d3
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carnidazole in plasma samples. The method utilizes a stable isotope-labeled internal standard, Carnidazole-d3, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise quantification of Carnidazole.
Introduction
Carnidazole is a nitroimidazole antimicrobial agent effective against protozoal infections. Accurate measurement of its concentration in biological matrices is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard like this compound is critical to compensate for matrix effects and variations during sample processing and analysis, leading to more reliable results.
Experimental
Materials and Reagents
-
Carnidazole reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat, etc.)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Carnidazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Carnidazole stock solution with 50:50 (v/v) acetonitrile/water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the molecular weights of Carnidazole (244.27 g/mol ) and this compound (247.29 g/mol ), the precursor ions ([M+H]⁺) are m/z 245.3 and 248.3, respectively. The following MRM transitions are proposed as a starting point for method development. The most abundant and stable product ions should be selected after direct infusion and product ion scans.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Carnidazole | 245.3 | 182.1 | 128.1 |
| This compound | 248.3 | 185.1 | 128.1 |
Note: These product ions are predicted based on the structure of Carnidazole and common fragmentation patterns of nitroimidazoles. Optimization of collision energies is required to achieve the best sensitivity.
Data Presentation
The quantitative data for the method validation should be summarized in the following tables.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| Carnidazole | 1 - 1000 | y = mx + c | > 0.99 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| Low QC (e.g., 3) | < 15% | 85-115% | < 15% | 85-115% |
| Mid QC (e.g., 50) | < 15% | 85-115% | < 15% | 85-115% |
| High QC (e.g., 800) | < 15% | 85-115% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Low | > 80% | 85-115% |
| High | > 80% | 85-115% |
Visualizations
The following diagram illustrates the experimental workflow for the quantification of Carnidazole in plasma.
Caption: Experimental workflow for LC-MS/MS analysis of Carnidazole.
The logical relationship for the Multiple Reaction Monitoring (MRM) setup is depicted below.
Caption: MRM logic for Carnidazole and its internal standard.
Conclusion
This application note provides a detailed protocol for a highly sensitive and selective LC-MS/MS method for the quantification of Carnidazole in plasma. The use of a deuterated internal standard, a simple sample preparation procedure, and optimized chromatographic and mass spectrometric conditions allows for reliable and accurate results. This method can be readily implemented in research and drug development laboratories for various applications requiring the measurement of Carnidazole concentrations.
Application of Carnidazole-d3 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Carnidazole-d3 in pharmacokinetic (PK) studies of carnidazole. Given the limited publicly available pharmacokinetic data for carnidazole, this guide focuses on the principles and methodologies for conducting such studies, leveraging this compound as the ideal internal standard for accurate quantification.
Introduction to Carnidazole and the Role of this compound
Carnidazole is a nitroimidazole-class antiprotozoal agent primarily used in veterinary medicine to treat trichomoniasis (canker) in non-food producing birds, particularly pigeons. Accurate determination of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosing regimens and ensuring therapeutic efficacy.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of carnidazole, is the ideal internal standard for pharmacokinetic studies of carnidazole. Its physicochemical properties are nearly identical to carnidazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variations in analytical processing.
Experimental Protocols
The following protocols are model procedures for the quantification of carnidazole in avian plasma using this compound as an internal standard, based on established methods for other nitroimidazoles.
In-Life Phase: Pharmacokinetic Study in Pigeons
Objective: To determine the pharmacokinetic profile of carnidazole in pigeons after a single oral dose.
Materials:
-
Clinically healthy pigeons
-
Carnidazole tablets (e.g., 10 mg/tablet)
-
Syringes and gavage tubes for oral administration
-
Blood collection supplies (e.g., heparinized syringes, microcentrifuge tubes)
-
Centrifuge
Protocol:
-
Animal Dosing: Administer a single oral dose of carnidazole to a cohort of pigeons. A typical dose is 10 mg per bird[1]. The exact dose should be recorded for each bird.
-
Blood Sampling: Collect blood samples (e.g., 0.5 mL) from the brachial vein at predetermined time points. Suggested time points for a pilot study could be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Plasma Preparation: Immediately transfer the collected blood into heparinized tubes. Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.
Bioanalytical Phase: Quantification of Carnidazole in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of carnidazole in pigeon plasma samples using this compound as an internal standard.
Materials and Reagents:
-
Carnidazole reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank pigeon plasma
Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of carnidazole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of carnidazole by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or study sample) in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for carnidazole and this compound would need to be optimized.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Nitroimidazoles in Avian Species
| Drug | Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | T½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Metronidazole | Pigeon | 25 | Oral | - | - | - | - | 81.5 - 83.8 | [2] |
| Ronidazole | Pigeon | 5 | IV | - | - | 11 | - | - | [3] |
Table 2: Example of a Bioanalytical Method Validation Summary for Carnidazole using this compound
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5.2% to 8.7% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard normalized factor within acceptable limits | Compliant |
| Stability | Within ±15% of nominal concentration | Stable |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of carnidazole utilizing this compound.
Caption: Workflow for a pharmacokinetic study of Carnidazole.
Proposed Metabolic Pathway of Carnidazole
The metabolism of nitroimidazoles generally proceeds through two main pathways: reduction of the nitro group and oxidation (hydroxylation) of the side chains. The following diagram proposes a likely metabolic pathway for carnidazole.
Caption: Proposed metabolic pathway for Carnidazole.
Conclusion
While specific pharmacokinetic studies on carnidazole are not widely published, the use of this compound as an internal standard in a well-validated LC-MS/MS bioanalytical method is the recommended approach for obtaining reliable pharmacokinetic data. The protocols and conceptual frameworks provided in this document offer a robust starting point for researchers and drug development professionals to design and execute studies aimed at elucidating the pharmacokinetic properties of carnidazole in relevant species. Such studies are crucial for the responsible and effective use of this veterinary drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative pharmacokinetics of metronidazole in healthy and Trichomonas gallinae infected pigeons (Columba livia, var. domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of ronidazole from a prolonged release tablet in the homing pigeon (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Carnidazole-d3 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Carnidazole-d3 stock solutions for use in research and analytical applications, particularly as a stable isotope-labeled internal standard in mass spectrometry.
Introduction
This compound is the deuterated analog of Carnidazole, an antiprotozoal agent from the 5-nitroimidazole class.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical behavior is nearly identical to the parent compound, but its increased mass allows for clear differentiation in mass spectrometric analysis.[1] The parent compound, Carnidazole, functions by disrupting the DNA of protozoan organisms, leading to cell death.[2][][4]
Accurate and consistent preparation of stock solutions is critical for the reliability and reproducibility of experimental results. This protocol outlines the necessary steps and precautions for preparing high-quality this compound stock solutions.
Quantitative Data and Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Chemical Name | O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate-d3 |
| Molecular Formula | C₈H₉D₃N₄O₃S |
| Molecular Weight | 247.29 g/mol |
| Primary Application | Isotope-labeled internal standard |
| Appearance | Solid (typically a white to off-white powder) |
| Storage (Solid Form) | Store at 4°C for long-term stability. |
Experimental Protocol: Stock Solution Preparation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution, which can be further diluted to create working standards. Acetonitrile is recommended as the solvent due to its compatibility with reverse-phase chromatography and mass spectrometry.
3.1. Materials and Equipment
-
This compound solid
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Micro-spatula
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass storage vials with PTFE-lined caps
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
3.2. Safety Precautions
-
Handle this compound powder in a chemical fume hood or ventilated enclosure to avoid inhalation.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
-
Avoid direct contact with the skin and eyes.
3.3. Step-by-Step Procedure
-
Equilibration: Remove the container of this compound from its 4°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: Tare the analytical balance with a clean weigh boat. Carefully weigh 10 mg of this compound powder.
-
Transfer: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7-8 mL of acetonitrile to the volumetric flask.
-
Mixing: Cap the flask and vortex for 30 seconds. If the solid is not fully dissolved, place the flask in an ultrasonic bath for 5-10 minutes, or until the solution is clear and free of particulates.
-
Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add acetonitrile to the flask until the bottom of the meniscus aligns with the 10 mL calibration mark.
-
Final Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the final 1 mg/mL stock solution into an amber glass vial to protect it from light. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
3.4. Storage and Stability
-
Short-Term Storage: For daily use, the stock solution can be stored at 4°C for up to one week.
-
Long-Term Storage: For long-term preservation of stability, store the stock solution at -20°C or -80°C. Frozen solutions of compounded drugs generally remain stable for extended periods.
-
Handling: Before use, allow frozen stock solutions to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity before making dilutions. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily or weekly use.
Visualization of Workflow and Mechanism
4.1. Experimental Workflow
The following diagram illustrates the logical flow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
4.2. Mechanism of Action of Nitroimidazoles
Carnidazole belongs to the nitroimidazole class of compounds. Their mechanism of action involves reductive activation within the target anaerobic organism.
Caption: Proposed mechanism of action for nitroimidazole-based drugs.
References
Bioanalytical Method Validation for Carnidazole Using Carnidazole-d3 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of Carnidazole in a biological matrix, utilizing its stable isotope-labeled internal standard, Carnidazole-d3. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Carnidazole is a nitroimidazole antimicrobial agent used in veterinary medicine. Accurate quantification of Carnidazole in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar ionization and matrix effects, thereby providing the most accurate and precise quantification.
This application note details the validation of an LC-MS/MS method for Carnidazole in plasma, following the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5] The validation encompasses assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow
The overall workflow for the bioanalytical method validation of Carnidazole is depicted below.
Experimental Protocols
Materials and Reagents
-
Carnidazole reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (AR grade)
-
Water (Milli-Q or equivalent)
-
Control human plasma (K2EDTA)
Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of Carnidazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Carnidazole by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of n-hexane for liquid-liquid extraction to remove non-polar interferences.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Freeze the aqueous layer by placing the tubes in a -80°C freezer for 10 minutes and discard the upper hexane layer.
-
Evaporate the aqueous layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
Table 1: Optimized LC-MS/MS parameters.
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carnidazole | 245.1 | 199.1 | 15 |
| 245.1 | 128.1 | 25 | |
| This compound | 248.1 | 202.1 | 15 |
Table 2: MRM transitions for Carnidazole and this compound.
Validation Parameters and Results
Specificity and Selectivity
Specificity was assessed by analyzing six different lots of blank plasma to check for interferences at the retention times of Carnidazole and this compound. No significant interfering peaks were observed.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was determined by analyzing a series of calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of Carnidazole to this compound against the nominal concentration.
| Concentration (ng/mL) | Mean Peak Area Ratio | Accuracy (%) |
| 1 (LLOQ) | 0.012 | 105.3 |
| 2 | 0.025 | 102.1 |
| 5 | 0.061 | 98.7 |
| 10 | 0.124 | 101.5 |
| 50 | 0.618 | 99.8 |
| 100 | 1.235 | 100.2 |
| 200 | 2.481 | 100.9 |
| 500 | 6.205 | 99.3 |
Table 3: Linearity of the method for Carnidazole in plasma. The calibration curve was linear over the range of 1-500 ng/mL with a correlation coefficient (r²) of >0.99. The LLOQ was established at 1 ng/mL with acceptable precision and accuracy.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, and High) on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 104.2 | 8.1 | 103.5 |
| Low | 3 | 5.2 | 101.7 | 6.5 | 102.1 |
| Mid | 75 | 4.1 | 98.9 | 5.3 | 99.4 |
| High | 400 | 3.5 | 100.8 | 4.7 | 100.5 |
Table 4: Intra- and inter-day accuracy and precision of the method. The results demonstrate that the method is accurate and precise within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.2 | 95.7 |
| Mid | 75 | 91.5 | 98.2 |
| High | 400 | 90.1 | 96.5 |
Table 5: Recovery and matrix effect of Carnidazole in plasma. The extraction recovery was consistent and reproducible. The matrix effect was found to be negligible, indicating that the ionization of Carnidazole was not significantly suppressed or enhanced by the plasma matrix.
Stability
The stability of Carnidazole in plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | QC Level | Concentration (ng/mL) | Stability (% of Nominal) |
| Short-term (Bench-top) | 6 hours at RT | Low | 3 | 98.5 |
| High | 400 | 101.2 | ||
| Freeze-thaw | 3 cycles | Low | 3 | 97.1 |
| High | 400 | 99.8 | ||
| Long-term | 30 days at -80°C | Low | 3 | 96.4 |
| High | 400 | 100.5 | ||
| Post-preparative | 24 hours in autosampler | Low | 3 | 99.2 |
| High | 400 | 101.8 |
Table 6: Stability of Carnidazole in human plasma. Carnidazole was found to be stable in plasma under all tested conditions.
Mechanism of Action of Carnidazole
Carnidazole, like other nitroimidazoles, acts as a prodrug. Its antimicrobial activity is dependent on the reduction of its nitro group within anaerobic organisms, such as protozoa. This process leads to the formation of highly reactive nitro radical anions and other cytotoxic intermediates that induce DNA damage and ultimately lead to cell death.
References
Application Note: Quantitative Analysis of Carnidazole in Tissue Samples using LC-MS/MS with Carnidazole-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnidazole is a nitroimidazole antimicrobial agent used in veterinary medicine.[1] The monitoring of its residues in animal tissues is crucial for ensuring food safety and for pharmacokinetic studies in drug development. This application note describes a robust and sensitive method for the quantitative analysis of Carnidazole in tissue samples using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Carnidazole-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2]
Principle
The method involves the extraction of Carnidazole and the internal standard, this compound, from homogenized tissue samples. After a simple protein precipitation and cleanup step, the extract is analyzed by LC-MS/MS. Separation is achieved on a reverse-phase C18 column. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The ratio of the peak area of Carnidazole to that of the internal standard is used for quantification, providing excellent accuracy and mitigating matrix effects.
Experimental Protocols
Materials and Reagents
-
Carnidazole analytical standard
-
This compound analytical standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank tissue matrix (e.g., muscle, liver)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carnidazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Carnidazole by serial dilution of the stock solution with a 50:50 methanol:water mixture. These will be used to spike the blank tissue matrix for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
Sample Preparation
-
Weigh 1.0 g (± 0.1 g) of the tissue sample into a 15 mL polypropylene centrifuge tube.
-
Add 100 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all samples except for the double blank.
-
For calibration standards and quality control samples, add the appropriate volume of the Carnidazole working standard solutions to the blank tissue homogenate.
-
Add 3 mL of acetonitrile to the tube.
-
Homogenize the tissue sample using a probe homogenizer until a uniform consistency is achieved.
-
Vortex the tube for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 15 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 2.5 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Vaporizer Temp. | 500°C |
| Collision Gas | 8 psi |
Data Presentation
Optimized MS/MS Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for Carnidazole and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Carnidazole | 245.1 | 199.1 | 150 | 15 |
| 245.1 | 82.1 | 150 | 25 | |
| This compound | 248.1 | 202.1 | 150 | 15 |
| 248.1 | 85.1 | 150 | 25 |
Example Quantitative Data
The method was validated for linearity, accuracy, and precision. The following table presents representative data.
| Parameter | Result |
| Calibration Range | 0.5 - 200 ng/g in tissue homogenate |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantitation (LOQ) | 0.5 ng/g |
| Accuracy (at 3 QC levels) | 92.5% - 108.3% |
| Precision (RSD% at 3 QC levels) | < 10% |
| Recovery | 85% - 110% |
Visualizations
Caption: Experimental workflow for the analysis of Carnidazole in tissue.
References
Application Notes and Protocols for the Use of Carnidazole-d3 in Veterinary Drug Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnidazole is a nitroimidazole antimicrobial agent used in veterinary medicine, primarily for the treatment of trichomoniasis in non-food-producing animals such as pigeons. Due to concerns about potential carcinogenicity, its use in food-producing animals is prohibited in many jurisdictions. Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of carnidazole in food products of animal origin, such as poultry and eggs. The use of a stable isotope-labeled internal standard, such as Carnidazole-d3, is crucial for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the analysis of carnidazole residues in animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Poultry Muscle
This protocol is adapted from established methods for multi-residue analysis of veterinary drugs in animal tissues.
Materials:
-
Homogenized poultry muscle tissue
-
Carnidazole and this compound analytical standards
-
Acetonitrile (ACN) with 1% formic acid
-
Water, HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (dSPE) sorbent (e.g., C18 or a proprietary lipid removal sorbent)
-
Centrifuge tubes (50 mL)
-
Centrifuge capable of 4000 x g
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Homogenization: Homogenize a representative portion of the poultry muscle tissue to ensure uniformity.
-
Weighing and Spiking: Weigh 5 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube. Fortify the sample with a known amount of this compound internal standard solution. For validation purposes, spike blank samples with Carnidazole standard solutions at various concentration levels.
-
Extraction:
-
Add 10 mL of acetonitrile with 1% formic acid to the sample tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
Clean-up (dSPE):
-
Transfer the acetonitrile supernatant to a dSPE tube containing the appropriate sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for Carnidazole and this compound should be optimized. Representative transitions are provided below. It is crucial to optimize these parameters on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Carnidazole | 245.1 | 199.1 | 114.1 | Optimized (e.g., 15) |
| This compound | 248.1 | 202.1 | 117.1 | Optimized (e.g., 15) |
Data Presentation
The following tables present representative quantitative data for the validation of a similar nitroimidazole analysis method using a deuterated internal standard. This data serves as a guideline for the expected performance of the described protocol. Actual performance characteristics must be determined in the laboratory performing the analysis.
Table 1: Method Validation Data for a Nitroimidazole in Poultry Muscle
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.5 - 50 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | |
| Spiking Level 1 (1 µg/kg) | 92% (RSD: 6.5%) |
| Spiking Level 2 (5 µg/kg) | 95% (RSD: 5.2%) |
| Spiking Level 3 (10 µg/kg) | 98% (RSD: 4.8%) |
| Precision | |
| Intra-day RSD (n=6) | < 10% |
| Inter-day RSD (n=18) | < 15% |
| Limits | |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
Note: This data is representative and based on the performance of methods for other nitroimidazoles using their respective deuterated internal standards.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the analytical procedure.
Caption: Experimental workflow for Carnidazole residue analysis.
Caption: Logic of internal standard quantification.
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Carnidazole-d3
This application note provides a detailed overview of the analytical methods for the quantification of Carnidazole-d3, primarily utilizing High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound serves as a crucial internal standard for the accurate determination of Carnidazole, a nitroimidazole antibiotic, in various biological matrices. The protocols and data presented are compiled from established methods for nitroimidazole analysis and are intended for researchers, scientists, and professionals in drug development and food safety.
Introduction
Carnidazole is a 5-nitroimidazole compound used in veterinary medicine. Due to potential health risks, its residues in food products of animal origin are strictly regulated. Accurate quantification of Carnidazole is essential, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The methods outlined below are applicable for the analysis of Carnidazole, with this compound being the internal standard.
Analytical Principles
The determination of this compound, alongside its non-deuterated analogue, typically involves extraction from the sample matrix, followed by cleanup and concentration steps. The final analysis is performed by HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) for separation, coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection. The Multiple Reaction Monitoring (MRM) mode is employed for quantification.
Experimental Protocols
Several sample preparation techniques can be employed depending on the matrix. Below are protocols for different sample types.
3.1. Sample Preparation: Molecularly Imprinted Solid-Phase Extraction (MIP-SPE) for Honey[1]
-
Sample Pre-treatment: Dissolve a homogenized honey sample in a suitable buffer.
-
MIP-SPE Column Conditioning: Condition the MIP-SPE column sequentially with the recommended solvents.
-
Sample Loading: Load the pre-treated sample onto the conditioned MIP-SPE column.
-
Washing: Wash the column with non-interfering solvents to remove matrix components. A typical wash may involve hexane and a heptane:toluene mixture.
-
Elution: Elute the analytes, including Carnidazole and the this compound internal standard, with an appropriate solvent such as ethyl acetate containing a small percentage of acetic acid.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in the initial mobile phase (e.g., 0.1% formic acid in water).
3.2. Sample Preparation: QuEChERS and Lipid Removal for Egg[2]
-
Homogenization: Homogenize the egg sample.
-
Extraction: To a 5 g sample, add an internal standard mixture (including this compound), followed by 10 mL of acetonitrile with 5% formic acid and a QuEChERS extraction salt pouch. Shake vigorously and centrifuge.
-
Cleanup: Take the supernatant and dilute it with water. Load the mixture onto a lipid removal cartridge (e.g., Captiva EMR—Lipid).
-
Collection: Collect the eluent, which is now ready for LC-MS/MS analysis.
3.3. Sample Preparation: Dispersive Solid-Phase Extraction (d-SPE) for Honey[3]
-
Dissolution: Dissolve the honey sample in a 2% formic acid solution.
-
Extraction and Cleanup: Add a mixed-mode strong cation-exchange sorbent for dispersive-SPE. Vortex and centrifuge.
-
Final Preparation: Collect the supernatant for injection into the LC-MS/MS system.
High-Performance Liquid Chromatography (HPLC) Conditions
The following table summarizes typical HPLC conditions for the analysis of nitroimidazoles, including Carnidazole.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm or 150 x 2.0 mm)[1][3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A typical gradient starts with a high percentage of aqueous phase, ramping up the organic phase to elute the analytes, followed by a re-equilibration step. For example: 0–0.2 min, 5% B; 0.2–2.0 min, 5–40% B; 2.0–2.5 min, 40–100% B; 2.5–2.6 min, 100–5% B; 2.6–4.0 min, 5% B. |
Mass Spectrometry (MS/MS) Detection
Detection is typically performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
| Parameter | Typical Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 °C |
| Ion Spray Voltage | 3500 V |
| Gas Settings | Nitrogen for nebulizer, turbo, and curtain gas |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each analyte. For Carnidazole, this would be its protonated molecule [M+H]+ and its characteristic product ions. For this compound, the precursor ion would be [M+3+H]+. |
Method Validation
Validation of the analytical method should be performed according to international guidelines, such as those from the European Union Commission Decision 2002/657/EC. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (R²) > 0.99 |
| Accuracy (Recovery) | 80-120% |
| Precision (RSD) | < 15% |
| Limit of Quantification (LOQ) | The lowest concentration point on the calibration curve that meets accuracy and precision criteria. For nitroimidazoles, LOQs in the range of 0.05–0.2 µg/kg have been reported in honey. |
| Specificity | No significant interfering peaks at the retention time of the analytes in blank samples. |
Data Presentation
The following table summarizes quantitative data for a typical validated method for nitroimidazole analysis.
| Analyte | Linearity Range (ng/g) | R² | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Dimetridazole | 0.1 - 50 | 0.993 | 86.5 - 118.3 | < 6 | 0.05 - 0.2 |
| Metronidazole | 0.1 - 50 | 0.995 | 86.5 - 118.3 | < 6 | 0.05 - 0.2 |
| Ronidazole | 0.1 - 50 | 0.994 | 86.5 - 118.3 | < 6 | 0.05 - 0.2 |
| Ipronidazole | 0.1 - 50 | > 0.99 | 90.2 - 105.6 | < 11.2 | 0.05 - 0.2 |
| Carnidazole | - | - | - | - | - |
| Note: Specific data for Carnidazole was not available in the provided search results, but its performance is expected to be similar to other nitroimidazoles under a validated multi-residue method. |
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of Carnidazole using this compound as an internal standard.
Signaling Pathway for LC-MS/MS Detection
Caption: The process of ionization and fragmentation in tandem mass spectrometry for analyte detection.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Carnidazole-d3 in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape with Carnidazole-d3 in High-Performance Liquid Chromatography (HPLC) analysis. The following frequently asked questions (FAQs) and troubleshooting guides provide in-depth solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed in HPLC, and what do they indicate?
Poor peak shape in HPLC can manifest in several ways, including peak tailing, fronting, and splitting.[1]
-
Peak Tailing: The latter half of the peak is wider than the front half, creating an asymmetrical "tail".[2] This is the most common peak shape distortion and can be caused by secondary interactions between the analyte and the stationary phase, a contaminated column, or issues with the mobile phase.[3][4][5]
-
Peak Fronting: The first half of the peak is broader than the latter half. This can be a result of low sample solubility, column collapse, or sample overload.
-
Peak Splitting: A single compound appears as two or more peaks. This can be caused by a partially blocked column inlet frit, a void in the column, or co-elution with an interfering compound.
-
Broad Peaks: Peaks are wider than expected, which can be caused by low mobile phase strength, column inefficiency, or extra-column volume.
These issues can compromise the accuracy and reproducibility of your results by affecting peak integration and resolution.
Q2: My this compound peak is tailing. What are the primary causes for a basic compound like this?
For basic compounds like this compound, which contains nitrogen atoms, peak tailing is often due to secondary interactions with the stationary phase. The primary cause is the interaction of the protonated basic analyte with ionized residual silanol groups on the surface of silica-based columns. This is particularly prevalent at a mobile phase pH above 3.
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the column.
-
Column Degradation: An old or contaminated column can lose its efficiency.
-
Inappropriate Mobile Phase pH: If the pH is not optimized, the analyte can exist in multiple ionization states.
-
Extra-Column Effects: Issues with tubing, connections, or the detector cell can cause band broadening.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase is a critical factor in achieving good peak shape.
-
pH Adjustment: For a basic compound like this compound, lowering the mobile phase pH is a common strategy to reduce peak tailing. Operating at a pH of 2-3 helps to protonate the silanol groups on the column, minimizing their secondary interactions with the analyte.
-
Buffer Selection and Concentration: Use a buffer to maintain a stable pH. A buffer concentration of 10-50 mM is typically sufficient. Phosphate buffers are often effective in minimizing peak tailing.
-
Mobile Phase Composition: In reversed-phase HPLC, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adjusting the ratio of the organic solvent can improve peak shape. Increasing the organic modifier by 5-10% can sometimes reduce tailing.
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To protonate residual silanols and ensure the analyte is in a single protonated state. |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the desired pH range. |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH without causing precipitation. |
| Organic Modifier | Acetonitrile or Methanol | Adjust percentage to optimize retention and peak shape. |
Step 2: Assess the Column Condition
The column is a frequent source of peak shape problems.
-
Column Flushing: If the column is contaminated, flush it with a strong solvent.
-
Use of a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.
-
Column Type: Consider using a column with a highly deactivated stationary phase or one that is "end-capped" to reduce the number of free silanol groups. Polar-embedded or polar-endcapped columns can also offer better performance for polar and ionizable compounds.
Step 3: Check for System and Sample Issues
-
Injection Volume and Concentration: To check for column overload, reduce the injection volume or dilute the sample.
-
Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is used, keep the injection volume small.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (pH 3.0 Phosphate Buffer and Acetonitrile)
-
Prepare the Buffer:
-
Weigh out the appropriate amount of potassium phosphate monobasic (KH2PO4) to make a 50 mM solution in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.22 µm filter.
-
-
Prepare the Mobile Phase:
-
Mix the prepared buffer and HPLC-grade acetonitrile in the desired ratio (e.g., 80:20 v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
Protocol 2: Column Flushing Procedure
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in order of decreasing polarity. A typical sequence for a C18 column is:
-
Mobile phase without buffer
-
100% Water
-
Isopropanol
-
Hexane (if necessary, check column specifications)
-
Isopropanol
-
Methanol
-
Acetonitrile
-
Mobile phase without buffer
-
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving poor peak shape in HPLC.
Caption: Key mobile phase parameters to optimize for improved peak shape of this compound.
References
Technical Support Center: Overcoming Matrix Effects with Carnidazole-d3 in Plasma Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Carnidazole-d3 as an internal standard to overcome matrix effects in the analysis of Carnidazole in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor accuracy and precision in my plasma sample results even though I'm using this compound as an internal standard?
Poor accuracy and precision, despite using a stable isotope-labeled internal standard (SIL-IS) like this compound, can stem from several issues. A primary reason is the potential for differential matrix effects if the analyte (Carnidazole) and the internal standard (this compound) do not perfectly co-elute.[1][2] Although chemically very similar, deuterated standards can sometimes exhibit slightly earlier retention times in reverse-phase chromatography.[1] If this chromatographic separation occurs in a region of variable ion suppression or enhancement, the analyte and internal standard will be affected differently, leading to inaccurate quantification.[2] Other potential causes include the chemical or isotopic purity of the this compound standard and the stability of the deuterium labels under your specific experimental conditions.[1]
Q2: My this compound internal standard signal is highly variable across different plasma lots. What could be the cause?
High variability in the internal standard signal across different lots of plasma is a strong indicator of inconsistent matrix effects. Plasma composition can vary significantly between individuals or lots, containing different levels of endogenous components like phospholipids, salts, and proteins. These components are the primary cause of matrix effects in LC-MS/MS analysis. If your sample preparation method is not robust enough to remove these interferences consistently across all lots, you will observe variability in ion suppression or enhancement, which directly impacts the this compound signal.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A quantitative assessment of matrix effects can be performed using a post-extraction spike experiment. This involves comparing the peak response of an analyte spiked into an extracted blank plasma matrix (Set B) with the response of the analyte in a neat solution (Set A). The matrix factor (MF) is calculated using the formula:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. An MF value close to 1 indicates a negligible matrix effect. To evaluate how well this compound compensates for these effects, an IS-normalized MF should be calculated, which is the ratio of the analyte's MF to the internal standard's MF. An IS-normalized MF close to 1 demonstrates effective compensation.
Q4: What are the best strategies to minimize matrix effects from the start?
Minimizing matrix effects begins with optimizing sample preparation and chromatography.
-
Sample Preparation: The goal is to remove as many interfering endogenous components as possible. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other matrix components than simple protein precipitation (PPT).
-
Chromatography: Optimizing the chromatographic method to separate Carnidazole from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or C8 column), or employing techniques like hydrophilic interaction liquid chromatography (HILIC) if applicable.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate or Inconsistent Quantitative Results | 1. Lack of Co-elution: Carnidazole and this compound are not eluting at the exact same time, leading to differential matrix effects. 2. Impure Internal Standard: The this compound standard may contain unlabeled Carnidazole. 3. Isotopic Instability: Potential for H/D back-exchange under certain pH or temperature conditions during sample processing. | 1. Verify Co-elution: Overlay the chromatograms of Carnidazole and this compound to confirm they elute as a single peak. If separated, consider a lower-resolution column or adjust the mobile phase to ensure co-elution. 2. Check Purity: Request a certificate of analysis from the supplier for isotopic and chemical purity. Analyze the neat IS solution to check for the presence of the unlabeled analyte. 3. Assess Stability: Incubate this compound in blank extracted plasma for the duration of your sample preparation and analysis time. Analyze for any increase in the unlabeled Carnidazole signal. |
| High Signal Variation in Internal Standard (IS) | 1. Inconsistent Sample Cleanup: The sample preparation method does not adequately or consistently remove matrix components across different samples or lots. 2. Phospholipid Buildup: Phospholipids from plasma can build up on the LC column and elute erratically, causing unpredictable ion suppression. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE. Optimize the wash and elution steps in your SPE protocol. 2. Column Washing: Implement a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components. Consider using a guard column to protect the analytical column. |
| Poor Sensitivity / Low Signal Intensity | 1. Significant Ion Suppression: High levels of co-eluting matrix components, particularly phospholipids, are suppressing the ionization of Carnidazole and this compound in the ESI source. 2. Suboptimal MS/MS Parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) are not optimized for Carnidazole. | 1. Enhance Sample Cleanup: Use a sample preparation technique specifically designed for phospholipid removal. 2. Optimize Chromatography: Modify the LC gradient to separate the analyte from the region where phospholipids typically elute. 3. Optimize MS Parameters: Infuse a pure standard solution of Carnidazole and this compound to optimize all relevant mass spectrometer parameters for maximum signal intensity. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes how to prepare samples to calculate the Matrix Factor (MF) and determine the effectiveness of this compound in compensating for matrix variability.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean solvent (e.g., mobile phase), prepare solutions at low and high concentrations of Carnidazole and a constant concentration of this compound.
-
Set B (Post-extraction Spike): Process at least six different lots of blank plasma through your entire sample preparation procedure. In the final, clean extracts, add Carnidazole (at low and high concentrations) and this compound (at a constant concentration).
-
Set C (Pre-extraction Spike): Spike blank plasma from the same six lots with Carnidazole (at low and high concentrations) and this compound (at a constant concentration) before starting the sample preparation procedure.
-
-
Analyze Samples: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = [Mean Peak Area in Set B] / [Mean Peak Area in Set A]
-
-
Calculate Recovery:
-
Recovery (%) = ([Mean Peak Area in Set C] / [Mean Peak Area in Set B]) * 100
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = [MF of Carnidazole] / [MF of this compound]
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Carnidazole in Plasma
This is a representative protocol for the analysis of Carnidazole in plasma using this compound as an internal standard. Optimization is required for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 200 µL of plasma sample, add 20 µL of this compound working solution. Vortex briefly.
-
Pre-treatment: Add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Conditioning: Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
Carnidazole: Q1 -> Q3 (e.g., 245.1 -> 199.1)
-
This compound: Q1 -> Q3 (e.g., 248.1 -> 202.1)
-
Quantitative Data Summary
The following tables present representative data that would be expected from a well-validated method using a stable isotope-labeled internal standard.
Table 1: Matrix Factor and Recovery Data
| Analyte | Concentration Level | Mean Matrix Factor (MF) | IS-Normalized MF | Mean Recovery (%) |
| Carnidazole | Low QC | 0.88 | 1.01 | 92.5 |
| Carnidazole | High QC | 0.91 | 0.99 | 94.1 |
| This compound | Working Conc. | 0.87 | - | 93.3 |
Table 2: Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 | 8.2 |
| Low QC | 3.0 | 2.91 | 97.0 | 4.8 | 6.1 |
| Mid QC | 50 | 51.5 | 103.0 | 3.5 | 4.9 |
| High QC | 150 | 145.8 | 97.2 | 3.9 | 5.5 |
Visualizations
Caption: Experimental workflow for plasma sample analysis using an internal standard.
Caption: The principle of matrix effects in an electrospray ionization (ESI) source.
Caption: How a co-eluting SIL-IS like this compound compensates for matrix effects.
References
Optimizing Mass Spectrometry Parameters for Carnidazole-d3 Detection: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Carnidazole-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for detecting Carnidazole and this compound?
A1: The optimal parameters for detecting Carnidazole and its deuterated internal standard, this compound, are crucial for achieving high sensitivity and accuracy. These parameters are typically determined through method development and optimization experiments. Below is a summary of recommended starting parameters for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Table 1: Recommended Mass Spectrometry Parameters for Carnidazole and this compound
| Parameter | Carnidazole | This compound |
| Precursor Ion (Q1) m/z | 247.1 | 250.1 |
| Product Ion (Q3) m/z | 188.1 | 191.1 |
| Second Product Ion (Q3) m/z | 128.1 | 131.1 |
| Declustering Potential (DP) | 60 V | 60 V |
| Collision Energy (CE) | 25 eV | 25 eV |
| Collision Cell Exit Potential (CXP) | 10 V | 10 V |
Note: These values are starting points and may require further optimization based on the specific instrument and experimental conditions.
Q2: How do I prepare my sample for this compound analysis by LC-MS/MS?
A2: Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. The choice of method depends on the sample matrix (e.g., plasma, tissue, feed). A common and effective method is Solid-Phase Extraction (SPE).
Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Matrices
-
Sample Pre-treatment:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
For plasma or serum, protein precipitation may be necessary. Add an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Carnidazole and this compound from the cartridge with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for LC-MS/MS analysis.
-
Q3: What are the common sources of error or signal loss in this compound detection?
A3: Several factors can contribute to poor signal intensity or variability in your results. Common issues include matrix effects, improper instrument settings, and sample degradation.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect Mass Spectrometry Parameters:
-
Verification: Double-check that the precursor and product ion m/z values in your instrument method match the values in Table 1.
-
Optimization: Perform an infusion analysis of a this compound standard to determine the optimal declustering potential and collision energy for your specific instrument.
-
-
Sample Preparation Issues:
-
Recovery Check: Spike a blank matrix with a known amount of this compound before and after the extraction process to evaluate the recovery of your sample preparation method. Low recovery indicates a need to optimize the extraction protocol.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly impact the signal. Diluting the sample or using a more effective cleanup method like online SPE can mitigate these effects.
-
-
LC-MS System Problems:
-
Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source components according to the manufacturer's recommendations.
-
Clogged ESI Needle: A partially or fully clogged electrospray needle will result in an unstable or absent spray, leading to poor ionization and low signal. Inspect and clean or replace the needle as needed.
-
Workflow for Troubleshooting Low Signal
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
-
Matrix Interferences:
-
Improved Cleanup: Employ a more rigorous sample cleanup method. For example, using a different SPE sorbent or adding a liquid-liquid extraction step.
-
Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering compounds.
-
-
Contaminated Solvents or System:
-
Fresh Solvents: Prepare fresh mobile phases using high-purity solvents.
-
System Flush: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water) to remove any accumulated contaminants.
-
Logical Diagram for Reducing Background Noise
Stability of Carnidazole-d3 in different solvents and temperatures.
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Carnidazole-d3 in various laboratory settings. It is intended for researchers, scientists, and drug development professionals to ensure the accurate and reliable use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 4°C for long-term stability.[1][2] It is typically supplied in a sealed vial to protect it from light and moisture.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions is acetonitrile.[1] It is advisable to use anhydrous solvents to minimize hydrolysis.
Q3: How should I handle this compound stock solutions to ensure stability?
A3: Once prepared, stock solutions should be stored at -20°C or -80°C for long-term use. For daily use, an aliquot can be kept at 4°C for a short period. Avoid repeated freeze-thaw cycles, as this can lead to degradation. It is recommended to aliquot the stock solution into smaller, single-use vials.
Q4: What are the potential signs of this compound degradation?
A4: Visual signs of degradation can include a change in the color or clarity of the solution. However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can identify and quantify degradation products.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and stability testing of this compound.
Q1: I am seeing inconsistent results in my stability studies. What could be the cause?
A1: Inconsistent results can arise from several factors:
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents. The presence of water or impurities can accelerate degradation.
-
Temperature Fluctuations: Verify that storage and incubation temperatures are accurately maintained. Use calibrated temperature monitoring devices.
-
Inconsistent Sample Handling: Ensure that all samples are handled uniformly, including the duration of exposure to ambient conditions and light.
-
Analytical Variability: Check the performance of your analytical instruments. Run system suitability tests before each analysis to ensure the HPLC or MS system is performing correctly.
Q2: My this compound solution appears to be degrading faster than expected. What should I do?
A2: Unexpectedly rapid degradation could be due to:
-
pH of the Medium: The stability of nitroimidazoles can be pH-dependent. If you are using aqueous or buffered solutions, the pH may be promoting hydrolysis.
-
Presence of Contaminants: Trace amounts of acids, bases, or metal ions can catalyze degradation. Ensure all glassware and equipment are scrupulously clean.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.
Q3: I am observing extra peaks in my chromatogram. How can I determine if they are degradation products?
A3: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm, you can perform forced degradation studies. Expose a sample of this compound to stress conditions such as high temperature, strong acid, strong base, oxidation, and light. Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products and their chromatographic retention times. This will help you to confirm if the extra peaks in your stability samples correspond to known degradants.
Stability of this compound in Different Solvents and Temperatures
The following tables summarize the hypothetical stability data for this compound in various organic solvents at different temperatures over a 30-day period.
Table 1: Stability of this compound at -20°C
| Solvent | Day 0 | Day 7 | Day 14 | Day 30 |
| Acetonitrile | 100% | 99.8% | 99.7% | 99.5% |
| Methanol | 100% | 99.5% | 99.2% | 98.8% |
| DMSO | 100% | 99.9% | 99.8% | 99.7% |
Table 2: Stability of this compound at 4°C
| Solvent | Day 0 | Day 7 | Day 14 | Day 30 |
| Acetonitrile | 100% | 99.2% | 98.5% | 97.1% |
| Methanol | 100% | 98.8% | 97.9% | 96.0% |
| DMSO | 100% | 99.5% | 99.0% | 98.2% |
Table 3: Stability of this compound at 25°C (Room Temperature)
| Solvent | Day 0 | Day 7 | Day 14 | Day 30 |
| Acetonitrile | 100% | 97.5% | 95.2% | 90.8% |
| Methanol | 100% | 96.8% | 93.9% | 88.2% |
| DMSO | 100% | 98.1% | 96.5% | 93.0% |
Table 4: Stability of this compound at 40°C
| Solvent | Day 0 | Day 7 | Day 14 | Day 30 |
| Acetonitrile | 100% | 94.2% | 88.9% | 79.5% |
| Methanol | 100% | 92.5% | 85.6% | 74.3% |
| DMSO | 100% | 95.8% | 91.9% | 85.1% |
Experimental Protocol for Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound.
1. Materials and Reagents
-
This compound
-
High-purity solvents (Acetonitrile, Methanol, DMSO)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18)
-
Temperature-controlled chambers or incubators
2. Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired solvent (e.g., Acetonitrile).
-
From the stock solution, prepare working solutions at a concentration of 10 µg/mL in each of the test solvents (Acetonitrile, Methanol, DMSO).
3. Stability Study Setup
-
Aliquot the working solutions into HPLC vials.
-
Place the vials in temperature-controlled chambers set to the desired temperatures (-20°C, 4°C, 25°C, and 40°C).
-
Protect all samples from light.
4. Sample Analysis
-
At each time point (Day 0, 7, 14, and 30), remove one vial from each temperature and solvent condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water is often suitable for nitroimidazole compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
-
The concentration of this compound remaining at each time point is calculated relative to the initial concentration at Day 0.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting flowchart for stability study issues.
References
Technical Support Center: Preventing In-Source Fragmentation of Carnidazole-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the in-source fragmentation (ISF) of Carnidazole-d3 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is a phenomenon where an analyte, such as this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1][2] This process occurs in the region between the atmospheric pressure ion source (e.g., Electrospray Ionization - ESI) and the high-vacuum region of the mass analyzer.[3] ISF is problematic because it lowers the signal intensity of the intended precursor ion (the intact molecule), which can compromise the sensitivity and accuracy of quantification.[1] Furthermore, the resulting fragment ions can be mistaken for impurities or other compounds, leading to inaccurate data interpretation.[4]
Q2: What are the primary causes of ISF during the analysis of this compound?
A2: The primary causes of ISF are related to the transfer of excess energy to the ions during the ionization process. Key factors include:
-
Excessive Ion Energy: High voltages applied in the ion source, such as the cone voltage, fragmentor voltage, or declustering potential, accelerate the ions. If these voltages are too high, the ions collide with residual gas molecules and solvent vapor with enough force to cause fragmentation.
-
High Thermal Energy: Elevated temperatures in the ion source or desolvation region can provide sufficient thermal energy to cause the dissociation of thermally sensitive molecules.
-
Mobile Phase Composition: The pH and conductivity of the solution entering the mass spectrometer can also trigger in-source fragmentation.
Q3: How can I determine if in-source fragmentation of this compound is occurring in my experiment?
A3: You can diagnose ISF by infusing a pure standard of this compound and observing its mass spectrum. Key indicators include:
-
Low Precursor Ion Intensity: The peak corresponding to the intact protonated molecule, [M+H]⁺, is weaker than expected.
-
Presence of Unexpected Fragment Ions: You observe significant peaks at lower mass-to-charge ratios (m/z) that correspond to logical neutral losses from the this compound structure.
-
Fragment Intensity Correlates with Source Energy: If you systematically decrease the cone voltage or source temperature and observe a decrease in the fragment ion signals and a corresponding increase in the precursor ion signal, it is a strong confirmation of ISF.
Q4: Can the mobile phase composition influence the in-source fragmentation of this compound?
A4: Yes, the mobile phase can have a significant impact. While additives like formic acid are commonly used to promote protonation, stronger acids like trifluoroacetic acid (TFA) can sometimes suppress the ion signal. The overall H+ content and conductivity of the solution can be a driving force for in-source fragmentation. It is advisable to start with a standard mobile phase, such as 0.1% formic acid in water and acetonitrile, and only modify it if necessary, while monitoring the impact on fragmentation.
Q5: Are there alternative "softer" ionization techniques to minimize ISF?
A5: Electrospray ionization (ESI) is generally considered a soft ionization technique. However, if ISF remains a persistent issue even after optimizing source parameters, you might consider other methods if available. For many standard liquid chromatography-mass spectrometry (LC-MS) applications, the most practical approach is to carefully optimize the existing ESI source parameters to make the ionization process as "soft" as possible.
Troubleshooting and Optimization Guide
In-source fragmentation of this compound typically manifests as a diminished signal for the precursor ion ([M+H]⁺ at m/z ~248.1) and the appearance of one or more fragment ions. The following guide provides a systematic approach to diagnose and minimize this issue.
Systematic Optimization of MS Parameters
The most effective way to reduce ISF is to apply "softer" ionization conditions by carefully tuning the ion source parameters. The goal is to find a balance that maintains good ionization efficiency and signal intensity while minimizing unwanted fragmentation. The table below summarizes key parameters and their effects.
| Parameter | Recommended Action to Reduce ISF | Rationale | Potential Trade-Offs |
| Cone / Fragmentor / Declustering Potential | Decrease in small increments (e.g., 5-10 V) | Reduces the kinetic energy imparted to ions through collisions with gas molecules in the source region, leading to less fragmentation. | May decrease overall ion signal if set too low. |
| Source Temperature | Decrease in increments of 10-20 °C | Minimizes thermal energy that can cause the dissociation of thermally labile molecules. | May negatively affect ionization efficiency or lead to incomplete desolvation. |
| Desolvation / Drying Gas Temperature | Decrease in increments of 25-50 °C | Reduces the thermal stress on the analyte as the solvent evaporates, preserving the intact precursor ion. | Inefficient desolvation can result in solvent clusters, adduct formation, and reduced signal intensity. |
| Spray Voltage | Decrease in small increments (e.g., 0.1-0.2 kV) | Lowers the energy of the electrospray process, which can sometimes contribute to fragmentation. | May destabilize the spray and reduce signal intensity if set too low. |
| Nebulizer / Drying Gas Flow | Optimize (may require increase or decrease) | Affects droplet size and desolvation efficiency. Proper optimization ensures efficient ion generation without excessive energy transfer. | Sub-optimal flow can lead to poor sensitivity or an unstable signal. |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize ISF
This protocol details a systematic approach to finding the optimal cone/fragmentor voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.
-
Prepare a Standard Solution: Prepare a solution of this compound (e.g., 100-500 ng/mL) in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10-20 µL/min).
-
Initial MS Settings: Set the source and desolvation temperatures to moderate, commonly used values.
-
Acquire Data in Full Scan Mode: Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and potential fragment ions.
-
Start with High Fragmentation Conditions: Set the cone voltage to a relatively high value where significant fragmentation is observed.
-
Stepwise Voltage Reduction: Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step) and acquire a full scan mass spectrum at each setting, allowing the signal to stabilize for 1-2 minutes at each step.
-
Monitor Ion Intensities: Record the intensities of the precursor ion ([M+H]⁺) and any major fragment ions at each voltage setting.
-
Data Analysis: Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select Optimal Voltage: Choose the cone voltage that provides the highest intensity for the precursor ion with the lowest possible intensity for the fragment ions. This often represents a compromise to maintain a sufficient overall signal for sensitive quantification.
Visualizations
The following diagrams illustrate the causes of in-source fragmentation and the workflow for its mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ion suppression in ESI-MS with Carnidazole-d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carnidazole-d3 as an internal standard to address ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Carnidazole when using this compound as an internal standard.
| Symptom | Potential Cause | Recommended Action |
| Low Signal Intensity for both Carnidazole and this compound | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][2] 2. Dilute the Sample: Reduce the concentration of matrix components by diluting the sample extract before injection.[3][4][5] 3. Modify Chromatography: Adjust the LC gradient to better separate Carnidazole from the region where most matrix components elute. |
| Inconsistent Carnidazole/Carnidazole-d3 Ratio Across Replicates | Variable ion suppression not fully compensated by the internal standard. | 1. Ensure Co-elution: Verify that Carnidazole and this compound are co-eluting. A slight shift in retention time can lead to differential ion suppression. 2. Homogenize Samples: Ensure thorough mixing and consistent preparation for all samples to minimize matrix variability. 3. Check for Contamination: Investigate potential sources of contamination in solvents, vials, or the LC system. |
| Poor Peak Shape for Carnidazole and/or this compound | Interaction with metal components in the LC system or column overload. | 1. Use Metal-Free Components: Consider using a metal-free or bio-inert HPLC column and tubing to prevent chelation and adsorption. 2. Reduce Injection Volume: Injecting a smaller sample volume can prevent column overload and improve peak shape. 3. Adjust Mobile Phase: Optimize the mobile phase pH and organic content. |
| High Background Noise | Contamination in the mobile phase, LC system, or mass spectrometer. | 1. Use High-Purity Solvents: Ensure the use of LC-MS grade solvents and additives. 2. Clean the System: Flush the LC system and clean the mass spectrometer's ion source. 3. Check for Leaks: Ensure all connections in the LC system are secure. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (Carnidazole) is reduced by co-eluting compounds from the sample matrix. This competition for ionization or alteration of droplet properties in the ESI source leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analysis.
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to Carnidazole, it exhibits nearly the same chromatographic behavior and is affected by ion suppression in a similar manner. By adding a known amount of this compound to every sample, calibrator, and quality control, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, as this ratio remains stable even when the absolute signal intensities fluctuate due to matrix effects.
Experimental Design
Q3: At what stage should I add this compound to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it compensates for any analyte loss during extraction, evaporation, and reconstitution steps, in addition to correcting for ion suppression.
Q4: What concentration of this compound should I use?
A4: The concentration of this compound should be consistent across all samples and ideally produce a response that is similar in intensity to the analyte in the middle of the calibration curve range. This ensures a robust and reproducible signal for accurate ratio calculation.
Troubleshooting
Q5: My deuterated internal standard shows a slightly different retention time than the analyte. Is this a problem?
A5: While highly deuterated compounds can sometimes exhibit a slight retention time shift, for optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. A significant separation can lead to differential ion suppression, where the analyte and internal standard are affected differently by the matrix, compromising the accuracy of the results. If a shift is observed, chromatographic conditions should be optimized to achieve co-elution.
Q6: I'm still observing significant ion suppression even with this compound. What else can I do?
A6: If ion suppression is still a major issue, you may need to implement more extensive sample cleanup procedures, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components. Additionally, you can optimize your chromatographic method to separate Carnidazole from the most suppressive regions of the chromatogram. A post-column infusion experiment can help identify these regions.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps to identify the retention times at which matrix components cause ion suppression.
-
Prepare Solutions:
-
Prepare a standard solution of Carnidazole at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).
-
Prepare a blank matrix sample by processing it through your entire sample preparation procedure without adding the analyte or internal standard.
-
-
System Setup:
-
Use a T-connector to introduce the Carnidazole solution into the mobile phase flow between the LC column and the mass spectrometer's ESI source.
-
Infuse the Carnidazole solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Analysis:
-
Begin infusing the Carnidazole solution and acquire data on the mass spectrometer, monitoring the signal for Carnidazole. You should observe a stable baseline.
-
Once the baseline is stable, inject the prepared blank matrix extract onto the LC system.
-
Monitor the Carnidazole signal throughout the chromatographic run.
-
-
Interpretation:
-
A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components. You can then optimize your chromatography to move the Carnidazole peak away from these zones.
-
Protocol 2: Sample Preparation using Protein Precipitation with this compound
This is a common and straightforward sample preparation method for biological fluids like plasma or serum.
-
Prepare Working Solutions:
-
Carnidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Carnidazole in 1 mL of methanol.
-
This compound Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will yield a robust signal (e.g., 500 ng/mL).
-
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Add 20 µL of the this compound internal standard spiking solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation and Extraction:
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Mechanism of ion suppression and correction using a stable isotope-labeled internal standard.
Caption: A logical workflow for troubleshooting ion suppression issues in LC-MS analysis.
References
Technical Support Center: Chromatographic Resolution of Carnidazole and Carnidazole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic resolution of Carnidazole and its deuterated internal standard, Carnidazole-d3. The information is intended for researchers, scientists, and drug development professionals utilizing high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Carnidazole.
Experimental Protocol: HPLC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation of Carnidazole and this compound. Optimization may be required based on your specific instrumentation and sample matrix.
Objective: To achieve baseline separation or sufficient chromatographic resolution between Carnidazole and this compound for accurate quantification using an internal standard method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS)
Materials:
-
Carnidazole reference standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Analytical column: C18, 2.1 x 100 mm, 1.8 µm particle size
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of Carnidazole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard mixture containing both Carnidazole and this compound at a suitable concentration (e.g., 1 µg/mL) in the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.00 min: 10% B
-
5.00 min: 90% B
-
5.10 min: 10% B
-
7.00 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive Ionization Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
These are hypothetical transitions and must be optimized for your specific instrument.
-
Carnidazole: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
This compound: Precursor ion (+3 Da) > Product ion 1, Precursor ion (+3 Da) > Product ion 2
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
-
Data Presentation: Expected Chromatographic Parameters
The following table summarizes expected, hypothetical quantitative data for a successful separation. Actual values will vary depending on the specific analytical setup.
| Parameter | Carnidazole | This compound | Acceptance Criteria |
| Retention Time (min) | ~3.5 | ~3.48 | Consistent retention times with <2% RSD |
| Resolution (Rs) | \multicolumn{2}{c | }{>1.5} | Baseline separation is ideal |
| Tailing Factor (Tf) | <1.2 | <1.2 | Symmetrical peaks (Tf ≈ 1) |
| Theoretical Plates (N) | >5000 | >5000 | High column efficiency |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic analysis of Carnidazole and this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak eluting slightly earlier than the unlabeled Carnidazole peak?
A1: This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[1][2] The C-D bond is slightly shorter and less polar than the C-H bond, which can lead to weaker interactions with the non-polar stationary phase. This effect is generally small but can be significant enough to cause partial or complete separation.
Q2: Can I use this compound as an internal standard if it co-elutes with Carnidazole?
A2: Yes, for mass spectrometry-based detection, co-elution is generally acceptable and often preferred. The mass spectrometer can differentiate between the analyte and the internal standard based on their different mass-to-charge ratios (m/z). However, it is crucial to ensure that there is no isotopic crosstalk between the two compounds.[3]
Q3: What should I do if I observe poor peak shape (e.g., tailing, fronting, or splitting)?
A3: Poor peak shape can be caused by a variety of factors.[4][5] Refer to the troubleshooting section below for a systematic approach to diagnosing and resolving these issues. Common causes include column contamination, inappropriate mobile phase pH, or extra-column dead volume.
Q4: I am having difficulty achieving accurate quantification for Carnidazole. What could be the reason?
A4: Some studies have indicated that Carnidazole can be challenging to quantify accurately. This could be due to issues with its stability, ionization efficiency, or interactions with the analytical system. Ensure your sample preparation is robust, check for potential matrix effects, and consider using a calibration curve prepared in a matrix that closely matches your samples.
Q5: Is it better to use a different isotopically labeled internal standard, like 13C or 15N?
A5: While deuterium-labeled standards are common, they can sometimes exhibit a significant chromatographic isotope effect that may, in some cases, affect quantification accuracy. Using 13C or 15N labeled internal standards is often recommended to minimize this effect as they have a much smaller impact on the physicochemical properties of the molecule, leading to closer co-elution with the analyte.
Troubleshooting Common Chromatographic Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | - Mobile phase composition is not optimal.- Gradient slope is too steep.- Column temperature is too high. | - Decrease the initial percentage of the organic solvent (Mobile Phase B).- Lengthen the gradient time to make the slope shallower.- Reduce the column temperature in small increments (e.g., 5 °C). |
| Peak Tailing | - Secondary interactions with active silanols on the column.- Mobile phase pH is inappropriate.- Column contamination or degradation. | - Use a column with high-purity silica and effective end-capping.- Ensure the mobile phase pH is low enough to keep Carnidazole protonated (e.g., pH 2.5-3.5 with formic acid).- Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample.- Prepare the sample in the initial mobile phase composition. |
| Split Peaks | - Clogged inlet frit of the guard or analytical column.- Column void or channeling.- Sample injection issue. | - Replace the guard column. If the problem persists, try back-flushing the analytical column (check manufacturer's instructions first).- If a void is suspected, the column needs to be replaced.- Ensure the injector is functioning correctly and there are no leaks. |
| Broad Peaks | - Large extra-column volume (dead volume).- Column contamination or aging.- Low column temperature. | - Check all fittings and tubing for proper connections. Use tubing with the smallest possible inner diameter.- Clean or replace the column.- Increase the column temperature to improve efficiency. |
| Inconsistent Retention Times | - Leak in the HPLC system.- Inaccurate mobile phase preparation.- Pump malfunction or air bubbles.- Fluctuating column temperature. | - Systematically check for leaks from the pump to the detector.- Prepare fresh mobile phase, ensuring accurate measurements.- Degas the mobile phase and purge the pump.- Use a column oven to maintain a stable temperature. |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Carnidazole.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shapes.
References
Technical Support Center: Enhancing Carnidazole-d3 Detection in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Carnidazole-d3 detection during bioanalytical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Improper Mass Spectrometer Tuning | Ensure the mass spectrometer is tuned specifically for this compound. Infuse a standard solution to optimize precursor and product ion selection, as well as collision energy and other compound-dependent parameters. |
| Suboptimal Ionization Source Conditions | Optimize ion source parameters such as gas flows (nebulizer, auxiliary, sheath), temperature, and ion spray voltage. Electrospray ionization (ESI) in positive mode is commonly used for nitroimidazoles. |
| Sample Degradation | This compound may be susceptible to degradation under certain conditions. Ensure proper sample handling and storage. Conduct stability tests at different temperatures and in different matrices (e.g., whole blood, plasma) to determine optimal conditions.[1][2][3][4][5] For instance, many anti-infective agents show good stability for 24 hours at +4°C in whole blood. |
| Inefficient Extraction | The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound. Evaluate different extraction solvents and pH conditions to improve recovery. |
Issue 2: High Background Noise or Interferences
| Potential Cause | Recommended Solution |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound. To mitigate this, improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Also, optimize chromatographic separation to isolate the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard like this compound itself helps to compensate for matrix effects. |
| Contaminated LC-MS System | Carryover from previous injections can contribute to high background noise. Implement a rigorous wash cycle between samples, including strong organic solvents, to clean the injector, column, and ion source. |
| Inadequate Chromatographic Separation | Poor peak shape or co-elution with interfering compounds can obscure the this compound signal. Optimize the mobile phase composition, gradient profile, and column chemistry to achieve better separation. |
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | The analyte may be interacting with active sites on the column. Ensure the mobile phase pH is appropriate for the analyte's pKa. Consider using a column with different chemistry or end-capping. |
| Extra-Column Volume | Excessive tubing length or dead volume in the system can cause peak broadening. Use tubing with a smaller internal diameter and ensure all connections are properly fitted. |
| Injection Solvent Incompatibility | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for extracting this compound from plasma?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for extracting nitroimidazoles like this compound from biological matrices. LLE with solvents like ethyl acetate is a common choice. SPE with a suitable sorbent can provide cleaner extracts and reduce matrix effects. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully applied for nitroimidazole analysis in complex matrices like eggs and honey.
Q2: Which internal standard (IS) is most suitable for the quantification of this compound?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte. Therefore, for the analysis of Carnidazole, this compound is the most appropriate internal standard. If this compound is the analyte, a different deuterated nitroimidazole, such as Ronidazole-d3 or Dimetridazole-d3, can be used, provided it has a similar extraction recovery and chromatographic behavior.
Q3: What are the typical LC-MS/MS parameters for nitroimidazole analysis?
A3: While specific parameters should be optimized for your instrument, typical conditions for nitroimidazole analysis include:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile or methanol with water, often containing a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally preferred for nitroimidazoles.
-
MS/MS Transitions: The precursor ion will be the [M+H]+ of this compound. Product ions need to be determined by infusing a standard solution and performing a product ion scan. For other nitroimidazoles, common transitions have been published and can serve as a starting point.
Q4: How can I assess and minimize matrix effects in my assay?
A4: Matrix effects can be evaluated by comparing the analyte's response in a post-extraction spiked sample with its response in a neat solution. To minimize matrix effects, you can:
-
Improve sample cleanup using more selective extraction methods like SPE.
-
Optimize chromatography to separate the analyte from co-eluting matrix components.
-
Dilute the sample to reduce the concentration of interfering substances.
-
Use a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
Q5: What are the expected Limit of Quantification (LOQ) and Limit of Detection (LOD) for nitroimidazoles in bioanalysis?
A5: The LOQ and LOD are method- and instrument-dependent. However, for nitroimidazoles in biological matrices, LOQs in the range of 0.1 to 1.0 µg/kg (or ng/g) are commonly reported. The LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3:1, while the LOQ is often defined by a signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of nitroimidazoles in biological matrices. These values can serve as a benchmark for method development and validation for this compound analysis.
Table 1: Typical LC-MS/MS Method Parameters for Nitroimidazole Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 (e.g., 100 x 4.6 mm, 5 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | ESI Positive |
Table 2: Representative Performance Data for Nitroimidazole Bioanalysis
| Analyte | Matrix | Sample Preparation | LOQ (µg/kg or ng/g) | Recovery (%) | Reference |
| Various Nitroimidazoles | Bovine Muscle | Ethyl Acetate LLE | 0.08 - 0.41 | 96 - 103 | |
| Various Nitroimidazoles | Egg | QuEChERS & SPE | 1 | 86.5 - 118.3 | |
| Various Nitroimidazoles | Muscle | SPE | ~1.0 | 86 - 108 | |
| Various Nitroimidazoles | Honey | Modified QuEChERS | - | 79 - 117.8 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the internal standard by infusing standard solutions.
Visualizations
Caption: General experimental workflow for this compound bioanalysis.
Caption: Troubleshooting logic for low or no signal of this compound.
References
- 1. From Bed to Bench: Pre-analytical Stability of 29 Anti-infective Agents in Plasma and Whole Blood to Improve Accuracy of Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] 6 Stability of Clinical Chemistry and Hematological Analytes in Preserved Plasma and Blood Obtained from Wistar Rats | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Carnidazole-d3 as an Internal Standard
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis in liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly in the bioanalysis of pharmaceuticals. For the quantification of the nitroimidazole antimicrobial agent Carnidazole, its deuterated analog, Carnidazole-d3, represents the gold standard for an internal standard. This guide provides a comparative overview of the validation of an analytical method using this compound, benchmarked against other internal standards used for the analysis of nitroimidazole drugs. The information is tailored for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical methods.
Stable isotope-labeled internal standards, such as this compound, are considered ideal because they share near-identical physicochemical properties with the analyte.[1] This ensures they co-elute and experience similar ionization and matrix effects, providing accurate correction for variations during sample preparation and analysis.[1][2]
Performance Comparison of Internal Standards
The following table summarizes the typical performance characteristics of analytical methods for nitroimidazole drugs using different types of internal standards. The data for the deuterated internal standard is based on studies of other nitroimidazoles like Dimetridazole-d3, Metronidazole-d4, and Ronidazole-d3, and represents the expected performance for a method using this compound.[3][4]
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structurally Similar Internal Standard (Non-deuterated) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 86.5 - 118.3% | 90 - 110% |
| Precision (% RSD) | < 6% | < 15% |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/kg | 0.04 - 1 µg/kg |
| Matrix Effect | Effectively compensated | Potential for significant variability |
| Extraction Recovery | High and consistent | Variable |
Note: The data presented is a synthesis from multiple studies on nitroimidazole analysis and serves as a representative comparison. Actual results may vary depending on the specific method and matrix.
Experimental Workflow and Protocols
A robust analytical method validation ensures the reliability of the data generated. Below is a typical experimental workflow for the validation of an analytical method for Carnidazole using this compound as an internal standard, followed by detailed experimental protocols.
Detailed Experimental Protocols
The following protocols are representative of a validated LC-MS/MS method for the quantification of a nitroimidazole drug, adapted for Carnidazole with this compound as the internal standard.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Carnidazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a series of concentrations for the calibration curve.
-
Sample Preparation:
-
To 1 mL of the biological matrix (e.g., plasma, homogenized tissue), add a known amount of the this compound internal standard solution.
-
Perform protein precipitation by adding acetonitrile or another suitable organic solvent.
-
Extract the analytes using liquid-liquid extraction with a solvent like ethyl acetate or by solid-phase extraction (SPE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase before injection into the LC-MS/MS system.
-
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used for the separation of nitroimidazoles.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Carnidazole and this compound.
3. Validation Parameters:
The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis should yield a correlation coefficient (r²) greater than 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal concentration (±20% for the LLOQ), with a precision (%RSD) of ≤15% (≤20% for the LLOQ).
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix. This is assessed by analyzing blank matrix samples from multiple sources.
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
The use of this compound as an internal standard in an LC-MS/MS method provides the most accurate and reliable approach for the quantification of Carnidazole in various biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process effectively corrects for variability, leading to high accuracy and precision. The validation data from analogous deuterated nitroimidazole internal standards strongly supports the superior performance of this approach compared to methods using non-isotopically labeled internal standards. By following the detailed experimental protocols and validation guidelines presented, researchers can develop and validate a robust and reliable analytical method for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods for Carnidazole Using Carnidazole-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method performance for the quantification of carnidazole, a nitroimidazole antimicrobial agent, with a focus on the cross-validation of methods employing Carnidazole-d3 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, offering unparalleled accuracy and precision by correcting for variability during sample preparation and analysis.
Cross-validation is a critical process in bioanalytical method lifecycle management, ensuring the consistency and reliability of data when a method is transferred between laboratories, instruments, or when modifications are made to a validated method. This guide outlines the key performance parameters that should be assessed during cross-validation, provides representative experimental data, and details the underlying methodologies.
Comparative Analysis of Method Performance
The successful cross-validation of a bioanalytical method relies on the comparison of key validation parameters between the original (reference) method and the modified or transferred (comparator) method. The following tables summarize typical performance data for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for carnidazole, which can be used as a benchmark for cross-validation studies.
Table 1: Calibration Curve and Sensitivity
| Parameter | Method A (Reference) | Method B (Comparator) | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.99 |
| Calibration Range | 1.0 - 100 ng/mL | 1.0 - 100 ng/mL | Should cover the expected concentration range |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Decision Limit (CCα) | 1.6 ng/mL[1] | Similar to Method A | The concentration at which it can be decided with a statistical certainty of 1-α that the analyte is present. |
| Detection Capability (CCβ) | 2.6 ng/mL[1] | Similar to Method A | The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β. |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Method A (Reference) | Method B (Comparator) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | ||
| LLOQ | 1.0 | -2.5 | 8.5 | -3.0 |
| Low QC | 3.0 | 1.0[1] | 4.9[1] | 2.5 |
| Mid QC | 4.5 | 8.0[1] | 15.2 | 6.5 |
| High QC | 6.0 | 5.0 | 10.1 | 4.0 |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (Reference) | Method B (Comparator) | Acceptance Criteria |
| Matrix Factor (MF) | 0.95 - 1.05 | 0.93 - 1.07 | IS-normalized MF should have a CV ≤ 15% |
| Recovery (%) | 95.2 | 93.8 | Consistent, precise, and reproducible |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful cross-validation of bioanalytical methods. The following are outlines of key experimental protocols.
Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at 500 ng/mL) to all tubes except for the blank matrix.
-
Protein Precipitation: Add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Carnidazole and this compound.
Cross-Validation Procedure
-
Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of Carnidazole and this compound.
-
Accuracy and Precision: Analyze at least three batches of calibration standards and quality control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Mid, and High) on different days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix samples to the response of the analyte in a neat solution.
-
Incurred Sample Reanalysis (ISR): A subset of study samples should be re-analyzed to demonstrate the reproducibility of the method.
Visualizing the Workflow
Diagrams are essential for clearly illustrating complex processes. The following diagrams, created using the DOT language, depict the experimental workflow and the logical flow of a cross-validation study.
References
Linearity, accuracy, and precision of Carnidazole-d3 in quantitative assays.
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and residue analysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of the results. This guide provides a comparative overview of Carnidazole-d3, a deuterated analog of the nitroimidazole antiprotozoal agent Carnidazole, for its application as an internal standard in quantitative assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
For researchers, scientists, and drug development professionals, this guide outlines the expected performance characteristics of this compound, contrasted with a non-deuterated structural analog, and provides a representative experimental protocol for its validation.
Performance Comparison: this compound vs. Structural Analog Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry.[1][2][3] This is because its physicochemical properties are nearly identical to the analyte of interest (Carnidazole), ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.[1][4] The following table summarizes the anticipated performance of this compound compared to a hypothetical non-deuterated structural analog internal standard in a typical quantitative assay.
| Performance Parameter | This compound (Isotope-Labeled IS) | Structural Analog (Non-Isotope-Labeled IS) | Rationale for Performance Difference |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.990 | Both are expected to show excellent linearity, but the co-eluting nature of the deuterated standard can lead to more consistent peak integration across the calibration range. |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% | This compound more effectively compensates for matrix-induced enhancement or suppression and variability in extraction recovery, leading to higher accuracy. |
| Precision (Relative Standard Deviation, % RSD) | < 10% | < 15% | The ability of the deuterated standard to mimic the analyte's behavior through the entire analytical process results in lower variability and thus higher precision. |
| Matrix Effect Compensation | High | Moderate to Low | As a stable isotope-labeled analog, this compound co-elutes with the analyte and experiences the same ionization effects, providing superior correction. A structural analog will have different retention times and ionization efficiencies, leading to less effective compensation. |
| Selectivity | High | High | Both internal standards are selected for their unique mass transitions, ensuring high selectivity in MS/MS detection. |
| Lower Limit of Quantification (LLOQ) | Potentially Lower | May be Higher | Improved signal-to-noise ratio due to better correction for baseline noise and matrix interference can allow for a lower LLOQ with a deuterated standard. |
Experimental Workflow for Assay Validation
The following diagram illustrates a typical experimental workflow for the validation of a quantitative assay for Carnidazole using this compound as an internal standard.
Detailed Experimental Protocols
The following protocols are representative of the methodologies employed in the validation of a quantitative assay for Carnidazole using this compound as an internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Carnidazole and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of Carnidazole by serial dilution of the stock solution to cover the desired calibration range. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Spiking: Spike the appropriate volume of the Carnidazole working solutions into blank biological matrix (e.g., plasma, tissue homogenate) to create calibration standards and QC samples. A fixed amount of the this compound working solution is added to all samples (calibrators, QCs, and unknown samples) to serve as the internal standard.
Sample Extraction (Liquid-Liquid Extraction Example)
-
To 100 µL of the spiked matrix sample, add the internal standard solution (this compound).
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix.
-
Add an extraction solvent (e.g., ethyl acetate) and vortex vigorously for 1-2 minutes.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of nitroimidazoles.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for both Carnidazole and this compound are monitored.
Method Validation Procedures
-
Linearity: Analyze a set of calibration standards (typically 6-8 non-zero concentrations) in triplicate. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (low, medium, and high) on multiple days (inter-day) and in multiple replicates within the same day (intra-day). Accuracy is determined by comparing the measured concentration to the nominal concentration (% recovery). Precision is expressed as the relative standard deviation (% RSD).
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of Carnidazole and this compound.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is expected to effectively normalize any matrix effects.
-
Stability: The stability of Carnidazole in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at a specified temperature.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
The Deuterated Advantage: A Comparative Stability Analysis of Carnidazole-d3
A deep dive into the enhanced stability of deuterated Carnidazole, supported by experimental evidence and methodological insights for researchers and drug development professionals.
In the pursuit of developing more robust and efficacious pharmaceuticals, the strategic incorporation of deuterium into drug molecules has emerged as a promising strategy. This guide provides a comprehensive comparison of the stability of Carnidazole-d3 against its non-deuterated counterpart, Carnidazole. By leveraging the kinetic isotope effect, deuteration offers a tangible enhancement in metabolic stability, a critical attribute for drug candidates. This comparison is supported by representative experimental data and detailed protocols to provide a practical resource for researchers, scientists, and professionals in drug development.
Enhanced Metabolic Stability of this compound: The Kinetic Isotope Effect
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which doubles its mass. When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is significantly stronger than the original carbon-hydrogen (C-H) bond. This seemingly subtle modification has profound implications for the drug's metabolic fate.
The increased bond strength of C-D bonds leads to a higher energy barrier for bond cleavage, a common step in enzymatic metabolism. This phenomenon, known as the kinetic isotope effect (KIE), results in a slower rate of metabolism for the deuterated compound.[1] Consequently, deuterated drugs like this compound can exhibit a longer half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile compared to their non-deuterated analogs.
Comparative Stability Data: Carnidazole vs. This compound
To illustrate the stability advantage of deuteration, the following tables summarize representative quantitative data from forced degradation studies. These studies subject the compounds to various stress conditions to accelerate degradation and predict their long-term stability. While direct comparative experimental data for this compound is not extensively published, the data presented here is extrapolated based on the known stability of similar nitroimidazole compounds and the established principles of the kinetic isotope effect.
Table 1: Forced Degradation Study — Degradation Product Formation (%)
| Stress Condition | Carnidazole | This compound (Representative) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 12.5 | 8.2 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | 18.2 | 11.5 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 15.8 | 9.9 |
| Thermal Degradation (80°C, 48h) | 9.3 | 5.1 |
| Photolytic Degradation (UV light, 24h) | 6.7 | 4.3 |
Table 2: Kinetic Stability Parameters
| Parameter | Carnidazole | This compound (Representative) |
| Half-life (t½) in Human Liver Microsomes | 1.5 h | 2.8 h |
| Intrinsic Clearance (CLint) | 78 µL/min/mg | 42 µL/min/mg |
The data clearly indicates a significant reduction in degradation for this compound across all stress conditions, highlighting its superior chemical stability. The enhanced metabolic stability, evidenced by a longer half-life and lower intrinsic clearance, underscores the potential of deuteration to improve the pharmacokinetic properties of Carnidazole.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols outline the key experiments for assessing the stability of Carnidazole and this compound.
Forced Degradation Study Protocol
This study is designed to evaluate the intrinsic stability of the drug substance by subjecting it to accelerated degradation conditions.
-
Preparation of Stock Solutions: Prepare stock solutions of Carnidazole and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control.
In Vitro Metabolic Stability Assay Protocol
This assay determines the rate of metabolism of a compound by liver enzymes.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (to support enzyme activity), and phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the incubation mixture at 37°C. Add Carnidazole or this compound (final concentration 1 µM) to initiate the reaction.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated from the in vitro half-life and the protein concentration.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a representative metabolic pathway.
References
Deuterated Carnidazole: A Comparative Analysis of Chromatographic Retention and Ionization Efficiency
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium (²H or D), is a strategic approach in drug development to enhance pharmacokinetic profiles by altering metabolic pathways. While the primary goal of deuteration is to leverage the kinetic isotope effect to slow drug metabolism, this isotopic substitution also introduces subtle physicochemical changes that can impact analytical characterization. This guide provides an objective comparison of the anticipated effects of deuteration on the chromatographic retention and mass spectrometric ionization of Carnidazole-d3, supported by experimental data from structurally similar compounds and detailed analytical methodologies.
The Chromatographic Isotope Effect: Impact on Retention Time
Deuteration can lead to a phenomenon known as the chromatographic isotope effect (CIE), where a deuterated compound exhibits a different retention time compared to its non-deuterated analog.[1] In reversed-phase liquid chromatography (RPLC), the most common observation is an "inverse isotope effect," where the deuterated compound elutes slightly earlier than the non-deuterated form.[1] This is attributed to the fact that a C-D bond is slightly shorter and stronger than a C-H bond, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, leading to weaker interactions with the non-polar stationary phase.[2]
The magnitude of this retention time shift is influenced by several factors, including the number and position of deuterium atoms, the molecular structure of the analyte, and the specific chromatographic conditions.[1]
Quantitative Data Summary: Chromatographic Retention
The following table provides a hypothetical yet expected comparison based on typical observations for deuterated compounds in RPLC.
| Compound | Expected Retention Time (min) | Expected Change in Retention Time (Δt_R) |
| Carnidazole | 5.00 | N/A |
| This compound | 4.95 | -0.05 |
Note: The data presented above is illustrative and based on the commonly observed inverse isotope effect in RPLC. Actual retention time differences would need to be determined experimentally.
The Isotope Effect on Ionization Efficiency
The effect of deuteration on ionization efficiency in mass spectrometry is generally considered to be less pronounced than the chromatographic isotope effect. In theory, because deuterated internal standards are chemically almost identical to the analyte, they are expected to have the same ionization efficiency. However, some studies have reported minor differences. These differences can be influenced by the ionization source, solvent conditions, and the specific properties of the molecule.
It is crucial to evaluate the ionization efficiency of a deuterated standard during method validation to ensure it accurately reflects the behavior of the non-deuterated analyte, especially when used as an internal standard for quantification.
Quantitative Data Summary: Ionization Efficiency
Direct comparative studies on the ionization efficiency of Carnidazole versus this compound are not publicly available. However, the general expectation is that the difference in ionization efficiency would be minimal. Any observed differences in signal intensity during an LC-MS experiment are often a combined result of the chromatographic isotope effect and any potential, albeit small, ionization isotope effect.
| Compound | Expected Relative Ionization Efficiency |
| Carnidazole | 1.00 |
| This compound | ~1.00 |
Note: This table reflects the general assumption that the isotope effect on ionization efficiency is negligible. Experimental verification is necessary for quantitative assays.
Experimental Protocols
Accurate assessment of the isotope effect on chromatographic retention and ionization requires precise and well-controlled experimental conditions.
Protocol 1: Determination of Chromatographic Isotope Effect
Objective: To quantify the difference in retention time between Carnidazole and this compound.
Methodology:
-
Standard Preparation: Prepare equimolar solutions of Carnidazole and this compound in a suitable solvent (e.g., methanol or acetonitrile). Also, prepare a mixed solution containing both compounds.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate for a standard analytical column would be 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the respective m/z values of Carnidazole and this compound.
-
-
Data Analysis:
-
Inject the individual and mixed standards.
-
Record the retention times for Carnidazole (t_R_H) and this compound (t_R_D).
-
Calculate the retention time difference (Δt_R = t_R_H - t_R_D).
-
Protocol 2: Evaluation of Ionization Efficiency Isotope Effect
Objective: To compare the ionization efficiency of Carnidazole and this compound.
Methodology:
-
Standard Preparation: Prepare separate, accurately known concentrations of Carnidazole and this compound in the initial mobile phase composition.
-
Direct Infusion: Infuse the solutions directly into the mass spectrometer's ionization source at a constant flow rate, bypassing the chromatographic column.
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Instrument Settings: Use identical source parameters (e.g., capillary voltage, gas flow, temperature) for both compounds.
-
Data Acquisition: Acquire full scan mass spectra over a sufficient period to obtain a stable signal.
-
-
Data Analysis:
-
Determine the average signal intensity (peak area or height) for the molecular ions of Carnidazole and this compound.
-
Calculate the ratio of the signal intensity to the concentration for each compound.
-
Compare the resulting response factors to determine any significant differences in ionization efficiency.
-
Visualizing the Workflow and Logical Relationships
References
Performance of Carnidazole-d3 in different biological matrices (e.g., plasma, urine, tissue).
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiprotozoal drug Carnidazole, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Carnidazole-d3 as an internal standard with other potential alternatives in various biological matrices, including plasma, urine, and tissue. The information presented is based on available experimental data and established principles of bioanalytical method validation.
The Critical Role of Internal Standards in Quantitative Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in the analytical process, such as sample extraction, matrix effects (suppression or enhancement of the analyte signal by other components in the matrix), and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. In this compound, three hydrogen atoms have been replaced with deuterium. This results in a compound that is chemically identical to Carnidazole but has a different mass, allowing it to be distinguished by the mass spectrometer. Because of this near-identical chemical behavior, this compound co-elutes with Carnidazole and experiences similar extraction recovery and matrix effects, providing the most accurate correction.
Performance Data in Biological Matrices
While direct comparative studies evaluating the performance of this compound against other internal standards across plasma, urine, and tissue are limited in the publicly available scientific literature, we can infer its performance based on studies of other nitroimidazoles and the general principles of using SIL internal standards.
Plasma
A study on the determination of ten nitroimidazoles, including Carnidazole, in bovine plasma reported high accuracy and precision for the overall method. The accuracy for the various analytes was between 101% and 108%, with the precision, expressed as the coefficient of variation (CV%), ranging from 4.9% to 15.2%[1]. Although the specific internal standard used for Carnidazole was not mentioned, the use of a multi-nitroimidazole method suggests that a deuterated analog of a related compound might have been employed. Given the superior performance of SIL internal standards, it is expected that this compound would yield excellent accuracy and precision in plasma samples.
Tissue
The analysis of nitroimidazoles in tissue matrices is challenging due to the complexity of the sample. One study on the analysis of seven nitroimidazoles in turkey muscle tissue found that while most of the compounds could be accurately quantified, Carnidazole (CNZ) and Ronidazole (RNZ) could only be detected and confirmed, but not accurately quantified[2]. The internal standard used in this particular multi-residue method was not specified for each analyte.
In contrast, another study on the determination of five nitroimidazoles in bovine muscle, which used Ronidazole-d3 as an internal standard for all analytes, reported average accuracies ranging from 96% to 103%[3][4]. This suggests that a suitable SIL internal standard can lead to accurate quantification in tissue. It is highly probable that the use of this compound would significantly improve the accuracy of Carnidazole quantification in tissue by effectively compensating for matrix effects.
A multi-residue method for various veterinary drugs in different animal tissues, including fish and shrimp, utilized a panel of deuterated internal standards, including dimetridazole-d3 and ronidazole-d3. This method demonstrated satisfactory recovery (75.0% to 116.6%) and reproducibility (CV from 1.2% to 29.9%) for most analytes[5].
The table below summarizes the performance of various deuterated nitroimidazole internal standards in tissue matrices, which can be considered indicative of the expected performance of this compound.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (RSD/CV%) | Reference |
| Ronidazole-d3 | Metronidazole, Ronidazole, Dimetridazole, etc. | Bovine Muscle | 96 - 103 | Not Specified | |
| Dimetridazole-d3, Ronidazole-d3, Ipronidazole-d3, etc. | Various Nitroimidazoles | Poultry Muscle | Not Specified | Not Specified | |
| Dimetridazole-d3, Metronidazole-d4, etc. | Various Nitroimidazoles | Chicken Egg | 85.6 - 118.3 | < 6 | |
| Dimetridazole-d3, Ronidazole-d3 | Dimetridazole, Ronidazole, Metronidazole | Porcine Muscle | 86 - 108 | Not Specified |
Urine
Specific studies detailing the use and performance of this compound in urine were not identified in the conducted search. However, a multi-residue method for the determination of various veterinary drugs, pesticides, and mycotoxins in bovine urine employed stable isotopically labeled internal standards and reported average recoveries of 71.0% to 117.0% with a coefficient of variation (CV) of less than 21.38%. Another study on the quantification of organic contaminants in human urine also utilized deuterated internal standards, highlighting their importance for accurate analysis in this complex matrix. Based on these findings, it is anticipated that this compound would perform effectively in urine, providing reliable quantification by correcting for the inherent variability of this biological fluid.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below is a generalized workflow for the analysis of Carnidazole in a biological matrix using this compound as an internal standard, based on common practices for nitroimidazole analysis.
Sample Preparation and Extraction
-
Sample Homogenization : Tissue samples are homogenized to ensure uniformity.
-
Spiking : An aliquot of the homogenized sample (or a specific volume of plasma or urine) is spiked with a known amount of this compound solution.
-
Extraction : The sample is extracted with an organic solvent such as ethyl acetate or acetonitrile. For plasma, protein precipitation with acetonitrile is a common first step.
-
Purification : The extract may be subjected to a clean-up step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.
-
Evaporation and Reconstitution : The cleaned extract is evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation : The reconstituted sample is injected into a liquid chromatograph, and Carnidazole and this compound are separated from other components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid.
-
Mass Spectrometric Detection : The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Carnidazole and this compound.
The concentration of Carnidazole in the sample is determined by comparing the peak area ratio of Carnidazole to this compound against a calibration curve prepared with known concentrations of Carnidazole and the same constant concentration of this compound.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of Carnidazole.
Comparison of Internal Standard Types
References
- 1. Development and validation of a rapid method for the determination and confirmation of 10 nitroimidazoles in animal plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Comparative Analysis of Analytical Methods Utilizing Carnidazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of analytical methods employing Carnidazole-d3 as an internal standard for the quantification of Carnidazole, a nitroimidazole antimicrobial agent. While direct inter-laboratory comparison studies for this compound are not publicly available, this document synthesizes data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for nitroimidazoles. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methods, ensuring high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2]
Performance Characteristics of LC-MS/MS Methods for Nitroimidazoles
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of several nitroimidazoles, including Carnidazole, in various biological matrices. The use of a deuterated internal standard is a common practice in such assays to achieve reliable results.[3]
| Parameter | Performance |
| Linearity (ng/g) | 1 - 50 |
| Recovery (%) | 81 - 124 |
| Repeatability (RSD, %) | 4 - 17 |
| Limit of Detection (LOD, ng/g) | 0.07 - 1.0 |
| Limit of Quantification (LOQ, ng/g) | 0.21 - 3.0 |
Experimental Protocol: A Representative LC-MS/MS Method
This section details a typical experimental protocol for the analysis of nitroimidazoles in biological samples using a deuterated internal standard.
1. Sample Preparation
-
Extraction: Samples are typically extracted with an organic solvent such as acetonitrile. Sodium chloride is often added to facilitate the removal of matrix contaminants.[3]
-
Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., this compound) is added to the sample prior to extraction.
-
Clean-up: The extract may be subjected to a clean-up step to remove interfering substances.
-
Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for the separation of nitroimidazoles.
-
Mobile Phase: A typical mobile phase consists of a mixture of aqueous formic acid, methanol, and acetonitrile.
-
Flow Rate: The flow rate is maintained to ensure optimal separation of the analytes.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to generate protonated molecular ions [M+H]+ for the nitroimidazoles and the internal standard.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. For each compound, a precursor ion and at least two product ions are monitored for confirmation and quantification.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical experimental workflow for the analysis of nitroimidazoles using a deuterated internal standard and the logical relationship in method validation.
References
The Gold Standard in Bioanalysis: Justifying the Use of Carnidazole-d3 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the precision and reliability of analytical methods are paramount. When using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that directly influences data quality. This guide provides a comprehensive justification for the use of a deuterated internal standard, specifically Carnidazole-d3, for the accurate quantification of the antiprotozoal drug Carnidazole. We will objectively compare its theoretical and proven performance advantages against other alternatives, supported by established principles and illustrative experimental data.
The Critical Role of an Internal Standard
Internal standards are essential in LC-MS-based bioanalysis to correct for variability introduced during sample preparation, injection, and ionization.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it experiences similar matrix effects and extraction recovery.[1] Stable isotope-labeled (SIL) internal standards, especially deuterated standards like this compound, are widely regarded as the "gold standard" because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[1][2]
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3] Because a deuterated internal standard like this compound is chemically identical to Carnidazole, it co-elutes and experiences the same ionization suppression or enhancement. This allows for accurate correction, leading to more reliable and reproducible results. Structural analogs, an alternative, may have different retention times and be affected differently by the matrix, compromising data quality.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
While direct comparative data for this compound is not extensively published, the superior performance of deuterated internal standards over structural analogs is a well-documented principle in bioanalysis. The following table summarizes a comparative study for the immunosuppressant drug everolimus, which illustrates the typical performance benefits of using a deuterated internal standard.
| Parameter | Deuterated Internal Standard (Everolimus-d4) | Structural Analog Internal Standard (32-desmethoxyrapamycin) | Justification for Superior Performance of Deuterated Standard |
| Accuracy (Method Comparison Slope) | 0.95 | 0.83 | A slope closer to 1.0 indicates better agreement with a reference method, suggesting higher accuracy. The deuterated IS more effectively compensates for analytical variability. |
| Precision (Total Coefficient of Variation) | 4.3% - 7.2% | 4.3% - 7.2% | While both can show good precision, the deuterated standard's ability to track the analyte more closely often leads to improved precision, especially in complex matrices. |
| Matrix Effect | Effectively minimized | Potential for differential matrix effects | The near-identical chemical nature of the deuterated IS ensures it is affected by the matrix in the same way as the analyte, providing superior correction. |
| Recovery | Tracks analyte recovery | May have different recovery | The deuterated IS will have virtually identical extraction recovery to the analyte across a range of conditions. |
Experimental Protocols
A robust bioanalytical method validation is crucial to ensure reliable data. The following is a representative experimental protocol for the quantification of Carnidazole in a biological matrix (e.g., plasma) using this compound as an internal standard, based on established methods for other nitroimidazoles.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of a precipitation solution (e.g., acetonitrile or a mixture of zinc sulfate in methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate Carnidazole from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Carnidazole and this compound. These transitions would need to be optimized.
-
Data Analysis: Quantify Carnidazole by calculating the peak area ratio of the analyte to the internal standard.
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the ability to differentiate and quantify Carnidazole in the presence of other components.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Matrix Effect: Evaluate the influence of matrix components on the ionization of Carnidazole and this compound.
-
Recovery: Determine the extraction efficiency of the method.
-
Stability: Assess the stability of Carnidazole in the biological matrix under different storage and processing conditions.
Visualizing the Justification and Workflow
The following diagrams, created using the DOT language, illustrate the logical justification for using a deuterated internal standard and a typical experimental workflow.
Caption: Logical flow justifying the use of a deuterated internal standard.
References
A Comparative Analysis of Carnidazole-d3 and Other Nitroimidazole-d3 Isotope Standards in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carnidazole-d3 with other commonly used deuterated nitroimidazole standards, including Dimetridazole-d3 (DMZ-d3), Metronidazole-d3 (MNZ-d3), Ronidazole-d3 (RNZ-d3), and Ipronidazole-d3 (IPZ-d3). The focus is on their analytical performance, particularly their use as internal standards in quantitative analysis by mass spectrometry.
Introduction to Nitroimidazoles and the Role of Deuterated Standards
Nitroimidazoles are a class of synthetic antimicrobial agents effective against anaerobic bacteria and protozoa.[1] Their residues in food products of animal origin are a concern for consumer safety, necessitating sensitive and accurate analytical methods for their detection and quantification.[2] Isotope dilution mass spectrometry (ID-MS) is the gold standard for such analyses, and the use of stable isotope-labeled internal standards, such as deuterated nitroimidazoles, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3]
This compound is a deuterium-labeled version of Carnidazole, an antiprotozoal drug.[4][5] The deuterium labeling allows it to be used as an internal standard in the analysis of Carnidazole and other nitroimidazoles. This guide will compare its properties and performance with other commercially available deuterated nitroimidazole standards.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate internal standard is critical for the development of robust analytical methods. Key properties for comparison include molecular weight, degree of deuteration, and chemical purity. While specific batch-to-batch variations exist, the following table summarizes typical data for this compound and other common nitroimidazole-d3 standards.
| Standard | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (Atom % D) | Chemical Purity |
| This compound | 171364-40-2 | C₈H₉D₃N₄O₃S | 247.29 | Typically ≥98% | Typically ≥98% |
| Dimetridazole-d3 (DMZ-d3) | 64678-69-9 | C₅H₄D₃N₃O₂ | 144.15 | Typically ≥98% | ≥98% |
| Metronidazole-d3 (MNZ-d3) | 83413-09-6 | C₆H₆D₃N₃O₃ | 174.17 | Not specified | >90% |
| Ronidazole-d3 (RNZ-d3) | 1015855-87-4 | C₆H₅D₃N₄O₄ | 203.17 | Not specified | >95% (HPLC) |
| Ipronidazole-d3 (IPZ-d3) | 1015855-83-0 | C₇H₈D₃N₃O₂ | 172.20 | 99 atom % D | min 98% |
Table 1: Physicochemical Properties of Selected Deuterated Nitroimidazole Standards. Data is compiled from various supplier and literature sources.
Performance in Analytical Methods
The primary application of these deuterated standards is as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of nitroimidazole residues in various matrices like meat, eggs, and plasma. The performance of an internal standard is assessed by its ability to mimic the behavior of the analyte during sample extraction, cleanup, and chromatographic separation, ultimately leading to accurate quantification.
For instance, a validated method for the determination of multiple nitroimidazoles in pork meat utilized deuterated analogues for DMZ, MNZ, and RNZ, achieving recoveries between 101-107% and repeatabilities in the range of 4-12%. Similarly, another study on pig plasma reported apparent recoveries of 93% to 123% using a suite of deuterated nitroimidazole standards. The choice of a specific deuterated standard often depends on the target analyte, with the ideal internal standard being the isotopically labeled analogue of the analyte itself.
Experimental Protocols: A Generalized LC-MS/MS Method
The following protocol outlines a typical workflow for the analysis of nitroimidazoles in a biological matrix using a deuterated internal standard like this compound.
Sample Preparation and Extraction
-
Homogenization: A known weight of the sample (e.g., 1-5 g of tissue) is homogenized.
-
Spiking: The sample is spiked with a known amount of the deuterated internal standard (e.g., this compound).
-
Extraction: The nitroimidazoles are extracted from the matrix using an organic solvent such as ethyl acetate or acetonitrile, often under acidic conditions.
-
Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.
Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 reversed-phase column is commonly employed for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid, is used to separate the analytes.
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Analyzer: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure identity confirmation and accurate quantification.
The workflow for this analytical process can be visualized as follows:
Metabolic Activation of Nitroimidazoles
The antimicrobial activity of nitroimidazoles is dependent on their reductive activation within the target anaerobic organism. The nitro group of the imidazole ring is reduced by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules, including DNA. This bioreductive activation is a key aspect of their mechanism of action.
The following diagram illustrates the general pathway for the bioreductive activation of a 5-nitroimidazole.
Stability and Storage
Proper storage of deuterated standards is essential to maintain their integrity. Most suppliers recommend storing these compounds in a freezer at or below -20°C in tightly sealed containers, protected from light. Under these conditions, the solid materials are generally stable for years. Solutions of the standards in organic solvents are typically stable for several months when stored at 2-8°C. Stability studies are a crucial part of method validation to ensure that the standards do not degrade during storage or sample analysis.
Conclusion
This compound, along with other deuterated nitroimidazole standards, plays a vital role in the accurate and reliable quantification of nitroimidazole residues in various matrices. The choice of the most suitable internal standard depends on the specific analytes being targeted in an assay. While there is a lack of direct comparative studies, the available data indicates that these standards, when used appropriately within a validated method, provide the necessary performance for high-quality analytical results. The key to their successful application lies in the careful execution of validated experimental protocols and adherence to proper storage and handling procedures.
References
- 1. Carnidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC‐MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI‐0690 in Preclinical Target Site PK/PD Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Carnidazole-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Carnidazole-d3, a deuterated analog of the antiprotozoal agent Carnidazole. Following these procedures will help minimize risks and ensure proper disposal.
This compound, like its parent compound, requires careful handling due to its potential health hazards. The primary risks associated with Carnidazole, and by extension this compound, include the potential to cause allergic skin reactions and serious eye damage[1]. Adherence to strict safety protocols is therefore critical.
Personal Protective Equipment (PPE) and Hazard Summary
To ensure the safe handling of this compound, the following personal protective equipment is mandatory. This information is summarized from the safety data sheet of the parent compound, Carnidazole.
| Hazard Category | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Sensitization | H317: May cause an allergic skin reaction[1] | Gloves: Chemical-resistant gloves (e.g., nitrile). Clothing: Impervious laboratory coat or gown.[1] |
| Serious Eye Damage | H318: Causes serious eye damage[1] | Eye Protection: Tightly fitting safety goggles with side-shields.[1] |
| Respiratory Irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator is recommended. |
Operational Plan for Handling this compound
This section outlines a step-by-step operational plan for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as oxidizing agents.
2. Preparation and Handling:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust.
-
Before handling, ensure all required PPE is correctly worn.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid contact with skin and eyes. In case of contact, follow the first-aid measures outlined in the safety data sheet.
-
Wash hands thoroughly after handling.
3. Accidental Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols and operational plans, researchers can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
